GSK2807
Description
Properties
Molecular Formula |
C19H32N8O5 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid |
InChI |
InChI=1S/C19H32N8O5/c1-25(2)5-3-6-26(7-4-11(20)19(30)31)8-12-14(28)15(29)18(32-12)27-10-24-13-16(21)22-9-23-17(13)27/h9-12,14-15,18,28-29H,3-8,20H2,1-2H3,(H,30,31)(H2,21,22,23)/t11-,12+,14+,15+,18+/m0/s1 |
InChI Key |
FYXRZDCUJHGULY-URQYDQELSA-N |
Isomeric SMILES |
CN(C)CCCN(CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CN(C)CCCN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-2807; GSK2807; GSK 2807 |
Origin of Product |
United States |
Foundational & Exploratory
GSK2807: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2807 is a potent and highly selective small molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a histone and non-histone lysine methyltransferase.[1][2] Overexpression of SMYD3 has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its molecular target, signaling pathways, and the experimental protocols used for its characterization.
Core Mechanism of Action: SMYD3 Inhibition
This compound functions as a SAM-competitive inhibitor of SMYD3.[1][3][4] S-adenosylmethionine (SAM) is the universal methyl donor for all methyltransferase enzymes. By binding to the SAM-binding pocket of SMYD3, this compound directly competes with SAM, thereby preventing the transfer of a methyl group to SMYD3's substrates.[3][4] This inhibition blocks the downstream effects of SMYD3-mediated methylation. A high-resolution crystal structure has revealed that this compound bridges the gap between the SAM-binding pocket and the substrate lysine tunnel of SMYD3.
Quantitative Inhibitor Data
The following table summarizes the key quantitative data for this compound and other notable SMYD3 inhibitors for comparative purposes.
| Compound | Target | Assay Type | IC50 (nM) | Binding Affinity (Ki, nM) | Notes |
| This compound | SMYD3 | Biochemical Assay | 130 | 14 | Potent and selective SAM-competitive inhibitor. 24-fold selective over SMYD2. |
| EPZ031686 | SMYD3 | Biochemical Assay | 3 | - | Potent, orally active inhibitor. |
| BAY-6035 | SMYD3 | MEKK2 peptide methylation | 88 ± 16 | 100 (ITC) | Potent and selective substrate-competitive inhibitor. |
| BCI-121 | SMYD3 | In vitro methylation assay | - | - | Impairs cancer cell proliferation. |
| SMYD3-IN-1 | SMYD3 | Biochemical Assay | 11.7 | - | Irreversible and selective inhibitor. |
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the Ras/Raf/MEK/ERK (MAPK) pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[1] SMYD3 has been shown to directly methylate and activate MAP3K2 (also known as MEKK2), a key upstream kinase in this pathway.[1]
By inhibiting SMYD3, this compound prevents the methylation of MEKK2 at lysine 260.[1] This lack of methylation impairs the activation of the downstream MAPK cascade, leading to reduced cancer cell proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and other SMYD3 inhibitors.
Scintillation Proximity Assay (SPA) for SMYD3 Enzymatic Activity
This assay is used to quantify the enzymatic activity of SMYD3 and determine the IC50 value of inhibitors.[3] It measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated peptide substrate derived from a known SMYD3 substrate, such as MEKK2.[3]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT).
-
Enzyme and Substrate Addition: Add recombinant human SMYD3 enzyme and a biotinylated MEKK2 peptide substrate to the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or other test compounds.
-
Initiation of Reaction: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Termination and Bead Addition: Stop the reaction by adding a stop buffer containing streptavidin-coated SPA beads. The biotinylated peptide binds to the streptavidin beads.
-
Signal Detection: When the [³H]-methylated peptide is in close proximity to the scintillant in the SPA beads, it emits light that can be detected by a scintillation counter.
-
Data Analysis: The amount of light emitted is proportional to the enzymatic activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
References
The Cellular Target of GSK2807: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2807 is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the development of various cancers. This technical guide provides an in-depth overview of the cellular target of this compound, its mechanism of action, and the experimental methodologies used for its characterization. Quantitative data on its binding affinity and inhibitory activity are presented, along with a detailed description of the relevant signaling pathway.
Primary Cellular Target: SMYD3
The primary cellular target of this compound is the histone methyltransferase SMYD3. SMYD3 is overexpressed in a variety of tumors, including colorectal, breast, prostate, and hepatocellular carcinomas, and has been identified as a potential oncogene.[1] this compound was developed through a structure-based design approach to specifically inhibit the catalytic activity of SMYD3.[1]
Mechanism of Action
This compound functions as a SAM-competitive inhibitor of SMYD3. S-adenosylmethionine is the universal methyl group donor for methyltransferase enzymes. By competing with SAM for binding to SMYD3, this compound effectively blocks the transfer of a methyl group to SMYD3's substrates. A high-resolution crystal structure has revealed that this compound uniquely bridges the gap between the SAM-binding pocket and the substrate lysine tunnel of SMYD3.[1][2]
One of the key non-histone substrates of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2 or MEKK2).[1][3] The methylation of MEKK2 by SMYD3 is a critical step in the activation of the MEK/ERK signaling pathway, which is often dysregulated in RAS-driven cancers.[1][3] By inhibiting SMYD3, this compound prevents the methylation of MEKK2, thereby disrupting this oncogenic signaling cascade.[1][4]
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical assays. The following tables summarize the key quantitative data.
| Parameter | Value | Target | Notes |
| Ki | 14 nM | SMYD3 | SAM-competitive inhibition |
| IC50 | 130 nM | SMYD3 | Biochemical Assay[5] |
| Selectivity Profile | Ki (nM) | Fold Selectivity (vs. SMYD3) |
| SMYD3 | 14 | 1 |
| SMYD2 | 345 | ~24 |
Signaling Pathway
The following diagram illustrates the SMYD3-MEKK2 signaling pathway and the inhibitory action of this compound.
References
- 1. Structure-Based Design of a Novel SMYD3 Inhibitor that Bridges the SAM-and MEKK2-Binding Pockets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of the Conformational Change of the Protein Methyltransferase SMYD3: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SMYD3-MAP3K2 signaling axis promotes tumor aggressiveness and metastasis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
GSK2807: An In-Depth Technical Guide to a Potent and Selective SMYD3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GSK2807, a potent and selective inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the pathogenesis of various cancers. This document details the inhibitor's mechanism of action, biochemical and cellular activity, and its effects on key signaling pathways. Furthermore, it provides detailed experimental protocols for assays relevant to the characterization of SMYD3 inhibitors and summarizes the current understanding of SMYD3's role in gene regulation. This guide is intended to be a valuable resource for researchers and drug development professionals working on the discovery and development of novel epigenetic cancer therapies.
Introduction to SMYD3
SET and MYND domain-containing protein 3 (SMYD3) is an enzyme that catalyzes the transfer of methyl groups to lysine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in regulating gene expression.[2] SMYD3 has been shown to methylate histone H3 at lysine 4 (H3K4), a mark associated with transcriptional activation.[1] Overexpression of SMYD3 has been observed in various cancers, including breast, liver, and colorectal cancers, and is often associated with poor prognosis.[2] This has made SMYD3 an attractive target for the development of novel anticancer therapies.[2]
Beyond its role in histone modification, SMYD3 also methylates several non-histone proteins, thereby influencing critical cellular signaling pathways. A key non-histone substrate is MAP3K2 (also known as MEKK2), a component of the Ras/Raf/MEK/ERK signaling cascade.[1] Methylation of MAP3K2 by SMYD3 enhances the activation of this pathway, which is frequently dysregulated in cancer.[1]
This compound: A Selective SMYD3 Inhibitor
This compound is a small molecule inhibitor of SMYD3 that has been characterized as a potent and selective tool compound for studying the function of this enzyme.
Mechanism of Action
This compound acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor cofactor for SMYD3.[3] By binding to the SAM-binding pocket of the enzyme, this compound prevents the transfer of a methyl group to SMYD3 substrates.[3]
Biochemical and Cellular Activity
The inhibitory potency of this compound against SMYD3 has been determined through various biochemical assays. The selectivity of this compound for SMYD3 over other methyltransferases has also been evaluated, demonstrating its utility as a specific probe for SMYD3 activity.
| Parameter | Value | Assay Type | Reference |
| Ki | 14 nM | Biochemical Assay | [3] |
| IC50 | 130 nM | Biochemical Assay | [4] |
No publicly available data was found for the GI50 or EC50 of this compound in specific cancer cell lines.
SMYD3 Signaling Pathways and Regulation of Gene Expression
SMYD3 is involved in several key signaling pathways that are critical for cancer cell proliferation, survival, and migration. The inhibition of SMYD3 by this compound is expected to modulate these pathways.
Ras/Raf/MEK/ERK Pathway
SMYD3-mediated methylation of MAP3K2 is a key event in the activation of the Ras/Raf/MEK/ERK pathway.[1] This pathway plays a central role in transmitting extracellular signals to the nucleus, leading to changes in gene expression that promote cell growth and division.
Regulation of Gene Expression
SMYD3 directly and indirectly regulates the expression of a variety of genes involved in cell cycle progression, apoptosis, and cell migration. Inhibition of SMYD3 with this compound is expected to alter the expression of these target genes. While specific studies using this compound to demonstrate these effects are limited, research on other SMYD3 inhibitors and SMYD3 knockdown has identified several key target genes. For instance, the SMYD3 inhibitor EM127 has been shown to reduce the expression of CDK2, WNT10B, and TERT.[5] Furthermore, SMYD3 has been found to upregulate the expression of miR-200c, which in turn can indirectly decrease the mRNA levels of ZEB1 and ZEB2.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of SMYD3 inhibitors like this compound.
High-Throughput Dose-Response Cellular Thermal Shift Assay (HTDR-CETSA) for SMYD3 Target Engagement
This assay assesses the direct binding of an inhibitor to SMYD3 in a cellular context by measuring the inhibitor-induced thermal stabilization of the protein.
Protocol:
-
Cell Culture and Transduction: HeLa S3 suspension cells are transduced with a BacMam virus expressing full-length SMYD3 fused to an enzyme fragment complementation (ePL) tag.[6]
-
Compound Treatment: Transduced cells are dispensed into 384-well plates and incubated with a serial dilution of this compound.[6]
-
Thermal Shift: The plates are heated to a predetermined temperature (e.g., 48°C) for a set time to induce thermal denaturation of unbound protein.[6]
-
Lysis and Detection: Cells are lysed, and the soluble (non-denatured) SMYD3-ePL is quantified using an enzyme fragment complementation-based chemiluminescent detection system.[6]
-
Data Analysis: The chemiluminescent signal is plotted against the inhibitor concentration to generate a dose-response curve, from which the EC50 for thermal stabilization can be calculated.[6]
Cellular Antiproliferation Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cell lines of interest (e.g., breast, colon, or lung cancer lines) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin reduction assay.
-
Data Analysis: The absorbance or fluorescence readings are normalized to untreated controls, and the data is fitted to a dose-response curve to determine the GI50 (concentration that inhibits cell growth by 50%).
Selectivity Profile of this compound
Clinical Development
As of the current date, there is no publicly available information indicating that this compound has entered clinical trials.
Conclusion
This compound is a valuable chemical probe for elucidating the biological functions of SMYD3. Its potency and selectivity make it a suitable tool for in vitro and cell-based studies aimed at understanding the role of SMYD3 in cancer and other diseases. While the lack of extensive cellular and in vivo data for this compound limits its immediate translational potential, it serves as an important reference compound for the development of next-generation SMYD3 inhibitors with improved pharmacological properties. Further research is warranted to fully explore the therapeutic potential of targeting SMYD3 in various cancer contexts.
References
- 1. Correlating chemical sensitivity and basal gene expression reveals mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
An In-depth Technical Guide on the Role of GSK-J1/J4 in Histone Methylation
A Note on the Target: GSK2807 vs. GSK-J1/J4
Initial research indicates a potential discrepancy in the compound of interest. While the query specified this compound, the vast body of scientific literature concerning the targeted inhibition of histone demethylation, specifically the Jumonji C (JmjC) domain-containing demethylases, points toward the well-characterized inhibitors GSK-J1 and its cell-permeable prodrug, GSK-J4 . This compound is primarily documented as an inhibitor of the histone methyltransferase SMYD3. Given the detailed request for information on histone demethylation, signaling pathways, and experimental data related to a GSK compound's role in this process, this guide will focus on GSK-J1 and GSK-J4, as they are the scientifically accurate and relevant tool compounds for investigating the role of the H3K27me3 demethylase JMJD3 (KDM6B).
Introduction
Histone methylation is a critical epigenetic modification that plays a pivotal role in regulating chromatin structure and gene expression. The methylation of histone H3 at lysine 27 (H3K27) is a key repressive mark, and its removal by histone demethylases is crucial for the activation of target genes. One of the primary enzymes responsible for the demethylation of di- and trimethylated H3K27 (H3K27me2/3) is Jumonji domain-containing protein 3 (JMJD3), also known as lysine demethylase 6B (KDM6B). The dysregulation of JMJD3 has been implicated in various diseases, including cancer and inflammatory disorders.
GSK-J1 is a potent and selective small molecule inhibitor of the H3K27 demethylases JMJD3 and UTX (KDM6A) [part of the KDM6 subfamily][1]. Due to its charged nature, its cell permeability is limited. To address this, a cell-permeable ethyl ester prodrug, GSK-J4, was developed. GSK-J4 readily enters cells and is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1[1]. These compounds have become invaluable tools for elucidating the biological functions of JMJD3 and for exploring its therapeutic potential. This guide provides a comprehensive overview of the role of GSK-J1/J4 in histone methylation, including quantitative data on their activity, detailed experimental protocols, and the signaling pathways they modulate.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency and selectivity of GSK-J1 and its prodrug GSK-J4 have been characterized through various biochemical and cellular assays.
| Compound | Target Enzyme | Assay Type | IC50 | Reference |
| GSK-J1 | JMJD3 (KDM6B) | Cell-free enzymatic | 60 nM | [2][3][4] |
| UTX (KDM6A) | Cell-free enzymatic | 53 nM | ||
| JARID1B (KDM5B) | Cell-free enzymatic | 0.95 µM | [2][3] | |
| JARID1C (KDM5C) | Cell-free enzymatic | 1.76 µM | [2][3] | |
| KDM5B | Cell-free enzymatic | 170 nM | ||
| KDM5C | Cell-free enzymatic | 550 nM | ||
| KDM5A | Cell-free enzymatic | 6,800 nM | ||
| GSK-J4 | JMJD3 (KDM6B) | AlphaLISA assay | 8.6 µM | [5] |
| UTX (KDM6A) | AlphaLISA assay | 6.6 µM | [5] | |
| TNF-α release in primary human macrophages | Cellular | 9 µM | ||
| KG-1 (AML cell line) | Cellular (proliferation) | 2.84 µM | [6] | |
| KG-1a (AML cell line) | Cellular (proliferation) | 3.05 µM | [6] | |
| Kasumi-1 (AML cell line) | Cellular (proliferation) | 5.52 µM | [6] |
Signaling Pathways Modulated by JMJD3
JMJD3 plays a crucial role in several signaling pathways, primarily by demethylating H3K27me3 at the promoter regions of key target genes, leading to their transcriptional activation. GSK-J1/J4 are instrumental in studying these pathways by inhibiting JMJD3's demethylase activity.
1. NF-κB Signaling Pathway:
JMJD3 is a key regulator of the NF-κB signaling pathway, which is central to inflammatory responses and cancer progression. In response to stimuli like lipopolysaccharide (LPS), JMJD3 and NF-κB are recruited to the promoters of inflammatory genes. JMJD3 then removes the repressive H3K27me3 mark, allowing for robust gene transcription[7]. Inhibition of JMJD3 with GSK-J4 has been shown to reduce the expression of NF-κB target genes and impair the nuclear localization of the RELA (p65) subunit of NF-κB[8].
2. BMP Signaling Pathway:
JMJD3 also modulates the Bone Morphogenetic Protein (BMP) signaling pathway. In melanoma, for instance, JMJD3 has been shown to directly regulate the transcription of BMP4[9][10]. This creates a positive feedback loop where BMP4 can, in turn, regulate JMJD3 expression, promoting cancer progression and metastasis[9].
Experimental Protocols
1. Biochemical Enzymatic Assay (MALDI-TOF-based)
This protocol is adapted from methodologies used to determine the in vitro potency of GSK-J1[3][11].
-
Objective: To measure the direct inhibitory effect of GSK-J1 on the enzymatic activity of purified JMJD3.
-
Principle: The assay measures the demethylation of a biotinylated H3K27me3 peptide substrate by JMJD3. The reaction products (demethylated peptides) are then detected by Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry.
-
Materials:
-
Purified recombinant JMJD3 enzyme.
-
Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate.
-
GSK-J1 (serial dilutions in DMSO).
-
Stop Solution: 10 mM EDTA.
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
MALDI-TOF mass spectrometer.
-
-
Procedure:
-
Prepare serial dilutions of GSK-J1 in DMSO.
-
In a microplate, add the assay buffer containing purified JMJD3 (e.g., 1 µM).
-
Add the GSK-J1 dilutions to the wells (final DMSO concentration should be ≤1%).
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 25°C.
-
Initiate the reaction by adding the H3K27me3 peptide substrate (e.g., 10 µM).
-
Incubate for a set time (e.g., 3 minutes) at 25°C. The reaction time should be within the linear range of the enzyme kinetics.
-
Stop the reaction by adding the Stop Solution.
-
Desalt the samples using a suitable method (e.g., ZipTip).
-
Spot the desalted samples onto a MALDI plate with the matrix.
-
Analyze the samples using a MALDI-TOF mass spectrometer to quantify the ratio of methylated to demethylated peptide.
-
Calculate the percentage of inhibition for each GSK-J1 concentration and determine the IC50 value.
-
2. Cellular Western Blot for H3K27me3 Levels
This protocol is a generalized procedure based on methods described in various studies investigating the cellular effects of GSK-J4[12][13][14][15].
-
Objective: To determine the effect of GSK-J4 on global H3K27me3 levels in cultured cells.
-
Principle: Cells are treated with GSK-J4, and histones are extracted from the nuclei. Western blotting is then used to detect the levels of H3K27me3, with total histone H3 used as a loading control.
-
Materials:
-
Cultured cells of interest.
-
GSK-J4 (dissolved in DMSO).
-
Cell lysis buffer and nuclear extraction buffers.
-
Sulfuric acid (0.2 M) for histone extraction.
-
Trichloroacetic acid (TCA) and acetone for histone precipitation.
-
Protein assay kit (e.g., BCA or Bradford).
-
SDS-PAGE gels (e.g., 15%), buffers, and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of GSK-J4 (and a DMSO vehicle control) for a specified time (e.g., 24-72 hours).
-
Histone Extraction: a. Harvest cells and isolate nuclei using appropriate buffers. b. Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate overnight at 4°C with rotation. c. Centrifuge to pellet debris and collect the histone-containing supernatant. d. Precipitate histones with TCA, wash with acetone, and air-dry the pellet. e. Resuspend the histone pellet in sterile water.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour. b. Incubate with the primary anti-H3K27me3 antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour. e. Wash the membrane again with TBST.
-
Detection and Analysis: a. Apply ECL substrate and capture the signal using an imaging system. b. Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control. c. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the H3K27me3 signal to the total H3 signal.
-
3. Chromatin Immunoprecipitation (ChIP) Assay
This is a generalized protocol for ChIP, a technique used to investigate the presence of H3K27me3 at specific gene promoters[16][17][18][19].
-
Objective: To determine if GSK-J4 treatment leads to an increase in the repressive H3K27me3 mark at specific gene promoters.
-
Principle: Cells are treated with GSK-J4, and protein-DNA complexes are cross-linked. The chromatin is then sheared, and an antibody specific to H3K27me3 is used to immunoprecipitate the chromatin fragments associated with this mark. The associated DNA is then purified and quantified by qPCR.
-
Materials:
-
Cultured cells, GSK-J4, and DMSO.
-
Formaldehyde (for cross-linking).
-
Glycine (to quench cross-linking).
-
Cell lysis and nuclear lysis buffers.
-
Sonicator or micrococcal nuclease for chromatin shearing.
-
Anti-H3K27me3 antibody and control IgG.
-
Protein A/G magnetic beads.
-
ChIP wash buffers (low salt, high salt, LiCl).
-
Elution buffer and Proteinase K.
-
Reagents for DNA purification.
-
Primers for qPCR targeting specific gene promoters.
-
-
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with GSK-J4 or DMSO. Cross-link protein to DNA by adding formaldehyde directly to the culture media and incubating. Quench with glycine.
-
Chromatin Preparation: Harvest cells, lyse them to release nuclei, and then lyse the nuclei.
-
Chromatin Shearing: Shear the chromatin to fragments of 200-600 bp using sonication.
-
Immunoprecipitation: a. Pre-clear the chromatin with Protein A/G beads. b. Incubate the sheared chromatin overnight at 4°C with the anti-H3K27me3 antibody or a control IgG. c. Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of Proteinase K.
-
DNA Purification: Purify the DNA using a standard column-based kit or phenol-chloroform extraction.
-
Analysis: Use qPCR with primers specific to the promoter regions of target genes to quantify the amount of immunoprecipitated DNA. Results are typically expressed as a percentage of the input DNA.
-
Conclusion
GSK-J1 and its cell-permeable prodrug GSK-J4 are indispensable chemical probes for studying the role of the H3K27 demethylase JMJD3 in histone methylation and gene regulation. Their high potency and selectivity allow for the precise interrogation of JMJD3's function in complex biological systems. By inhibiting JMJD3, these compounds lead to an accumulation of the repressive H3K27me3 mark, thereby modulating critical signaling pathways such as NF-κB and BMP. The experimental protocols detailed in this guide provide a framework for researchers to utilize these powerful tools to further unravel the epigenetic mechanisms underlying health and disease.
References
- 1. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of NF-κB and H3K27me3 Demethylase, Jmjd3, on the Anthrax Lethal Toxin Tolerance of RAW 264.7 Cells | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. H3K27 Demethylase JMJD3 Employs the NF-κB and BMP Signaling Pathways to Modulate the Tumor Microenvironment and Promote Melanoma Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chromatin Immunoprecipitation dataset of H3ac and H3K27me3 histone marks followed by DNA sequencing of Medicago truncatula embryos during control and heat stress conditions to decipher epigenetic regulation of desiccation tolerance acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactroceradorsalis [frontiersin.org]
Technical Guide: SMYD3 Substrates and Their Modulation by the Inhibitor GSK2807
Audience: Researchers, scientists, and drug development professionals.
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that plays a crucial role in regulating gene expression and cell signaling through the methylation of both histone and non-histone proteins. Overexpression of SMYD3 is implicated in the development and progression of numerous cancers, including breast, colorectal, liver, and pancreatic tumors, making it a compelling target for therapeutic intervention.[1] SMYD3's oncogenic activity stems from its ability to modulate key cellular pathways, most notably the Ras/Raf/MEK/ERK signaling cascade.[1][2]
GSK2807 is a potent and selective small-molecule inhibitor of SMYD3.[3] It functions as an S-adenosylmethionine (SAM)-competitive inhibitor, effectively blocking the transfer of methyl groups from SAM to SMYD3's substrates.[4][5] This technical guide provides an in-depth overview of the known substrates of SMYD3, the quantitative impact of this compound on its enzymatic activity, detailed experimental protocols for studying SMYD3 inhibition, and visualizations of the core signaling pathways and workflows.
SMYD3 Substrates
SMYD3 targets a range of proteins, leading to diverse functional outcomes. Its substrates can be broadly categorized into histone and non-histone proteins.
-
Non-Histone Substrates: The most clinically relevant substrates are non-histone proteins involved in signal transduction.
-
MAP3K2 (MEKK2): Mitogen-activated protein kinase kinase kinase 2 is a key cytoplasmic substrate.[2][6] SMYD3-mediated trimethylation of MAP3K2 at lysine 260 (K260) prevents its dephosphorylation by the phosphatase PP2A.[2] This maintains MAP3K2 in an active state, potentiating the downstream Ras-driven oncogenic pathway.[2][6] Inhibition of this methylation is a primary goal for SMYD3-targeted cancer therapy.[3]
-
VEGFR1, HER2, AKT1: Other signaling proteins, including Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), Human Epidermal Growth Factor Receptor 2 (HER2), and the serine-threonine kinase AKT1, have also been reported as SMYD3 substrates.[7] However, some studies using in vitro assays have indicated that SMYD3 methylates MAP3K2 but not VEGFR1, HER2, or AKT, suggesting substrate preference may be context-dependent.[8][9]
-
RNF113A: Recent unbiased screens have identified the E3 ubiquitin-protein ligase RNF113A as a novel substrate. This interaction is implicated in mediating the sensitivity of small cell lung cancer to alkylating chemotherapy.[8][9]
-
-
Histone Substrates: SMYD3 was initially characterized as a histone methyltransferase.
-
Histone H3 Lysine 4 (H3K4): Early reports identified SMYD3 as a di- and tri-methyltransferase for H3K4, a mark associated with active gene transcription.[1]
-
Histone H4 Lysine 5 (H4K5) and Lysine 20 (H4K20): Subsequent unbiased screening demonstrated that SMYD3 preferentially methylates Histone H4, particularly at lysine 5 (H4K5), with significantly higher activity compared to Histone H3.[10] H4K20 has also been described as a target.[10]
-
Quantitative Analysis of this compound Inhibition
This compound was designed as a high-affinity ligand that bridges the SAM-binding pocket and the substrate lysine channel of SMYD3.[4] Its inhibitory activity has been quantified through various biochemical assays. While specific IC50 values for the inhibition of individual substrate methylation are not widely published, the overall potency against SMYD3 is well-characterized.
| Inhibitor | Target | Parameter | Value (nM) | Mechanism of Action | Reference |
| This compound | SMYD3 | Kᵢ | 14 | SAM-Competitive | [3][4] |
| This compound | SMYD3 | IC₅₀ | 130 | SAM-Competitive | [4] |
Table 1: Biochemical Potency of this compound against SMYD3.
Signaling Pathways and Mechanisms Affected by this compound
This compound exerts its primary therapeutic effect by blocking the methylation of key signaling proteins, thereby attenuating oncogenic pathways.
Mechanism of SMYD3 Inhibition by this compound
This compound acts as a SAM-competitive inhibitor. It occupies the active site of SMYD3, preventing the binding of the methyl donor, SAM. This directly blocks the catalytic activity of the enzyme, halting the methylation of all its substrates.
Inhibition of the Ras/Raf/MEK/ERK Pathway
A critical oncogenic function of SMYD3 is the activation of the ERK signaling pathway through MAP3K2 methylation. This compound directly counteracts this process. By preventing the methylation of MAP3K2 at K260, it allows the phosphatase PP2A to bind and inactivate MAP3K2, thereby shutting down the downstream signal to ERK and inhibiting cancer cell proliferation.[2]
Experimental Protocols
Investigating the effect of this compound on SMYD3 substrates requires robust biochemical and cellular assays. The following sections detail representative methodologies.
In Vitro SMYD3 Methyltransferase Assay (Radiometric)
This assay directly measures the enzymatic activity of recombinant SMYD3 on a specific substrate and its inhibition by this compound.
Materials:
-
Recombinant full-length SMYD3 protein.
-
Substrate: Recombinant MAP3K2 protein or a peptide corresponding to the methylation site (e.g., MAP3K2₂₄₉₋₂₇₄).[1]
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
This compound (or other inhibitors) dissolved in DMSO.
-
Methyltransferase reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl₂).
-
P81 phosphocellulose paper.
-
Wash buffer (e.g., 100 mM sodium bicarbonate, pH 9.0).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Reaction Setup: Prepare a master mix containing reaction buffer, substrate (e.g., 5 µM MAP3K2 peptide), and [³H]-SAM (e.g., 1 µM).
-
Inhibitor Preparation: Serially dilute this compound in DMSO and add to the reaction wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Initiate Reaction: Add recombinant SMYD3 (e.g., 100 nM final concentration) to each well to start the reaction.
-
Incubation: Incubate the reaction plate at 30°C for 1-2 hours.
-
Stop Reaction & Spotting: Stop the reaction by adding an acid (e.g., trifluoroacetic acid). Spot a portion of each reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Wash the P81 paper 3-4 times with the wash buffer to remove unincorporated [³H]-SAM. Let the paper dry completely.
-
Detection: Place the dried paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular MAP3K2 Methylation Assay (Western Blot)
This assay validates the effect of this compound on SMYD3 activity within a cellular context.[7]
Materials:
-
HeLa or HEK293T cells.
-
Expression plasmids: pCMV-SMYD3 and pCMV-HA-MAP3K2.
-
Transfection reagent (e.g., Lipofectamine).
-
This compound dissolved in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-MAP3K2-K260me3 (trimethylated), anti-HA tag (total MAP3K2), anti-SMYD3, anti-Actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Culture and Transfection: Seed HeLa cells in 6-well plates. The next day, co-transfect the cells with plasmids encoding SMYD3 and HA-tagged MAP3K2.
-
Inhibitor Treatment: After 24 hours, replace the media with fresh media containing varying concentrations of this compound or DMSO as a vehicle control. Incubate for another 20-24 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Western Blotting:
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against MAP3K2-K260me3 and total MAP3K2 (using an anti-HA antibody). A loading control like actin should also be probed.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities for methylated MAP3K2 and normalize them to the total MAP3K2 signal to assess the dose-dependent effect of this compound.
Conclusion
SMYD3 is a multifaceted lysine methyltransferase with critical roles in cancer via its methylation of both non-histone signaling proteins like MAP3K2 and histone tails. The potent and selective inhibitor this compound provides a valuable chemical tool to probe SMYD3 function and represents a promising therapeutic strategy. By competitively inhibiting the enzyme's active site, this compound effectively blocks the methylation of key substrates, leading to the attenuation of oncogenic pathways such as the Ras/Raf/MEK/ERK cascade. The methodologies and data presented in this guide offer a comprehensive framework for researchers aiming to investigate SMYD3 biology and advance the development of targeted epigenetic therapies.
References
- 1. uu.diva-portal.org [uu.diva-portal.org]
- 2. Lysine methylation in cancer: SMYD3-MAP3K2 teaches us new lessons in the Ras-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Mechanism of the Conformational Change of the Protein Methyltransferase SMYD3: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]
The Indirect Regulation of the MEKK2 Pathway by GSK2807: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2807 is a potent and selective inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a histone and protein methyltransferase. While not a direct inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase 2 (MEKK2), this compound exerts an indirect effect on the MEKK2 signaling pathway by preventing its methylation by SMYD3. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on the MEKK2 pathway, and detailed experimental protocols for studying this interaction.
Introduction to the MEKK2 Signaling Pathway
Mitogen-Activated Protein Kinase Kinase Kinase 2 (MEKK2), also known as MAP3K2, is a serine/threonine kinase that plays a crucial role in intracellular signaling cascades. As a member of the MAP3K family, MEKK2 functions upstream of MAP2Ks (MKKs) and MAPKs, activating downstream pathways in response to various extracellular stimuli such as growth factors, cytokines, and stress signals.
The MEKK2 pathway is integral to numerous cellular processes, including T-cell function, cytokine gene expression, and the regulation of inflammatory responses[1]. MEKK2 is known to activate several downstream MAPK modules, primarily the c-Jun N-terminal kinase (JNK) and the Extracellular signal-regulated kinase 5 (ERK5) pathways[2][3]. Activation of MEKK2 involves homodimerization and subsequent trans-autophosphorylation at Serine 519[4][5]. The activity of MEKK2 is also regulated by other post-translational modifications, including methylation.
This compound: An Inhibitor of the SMYD3 Methyltransferase
This compound is a potent, selective, and S-adenosyl-L-methionine (SAM)-competitive inhibitor of SMYD3[6][7]. It exhibits a high affinity for SMYD3 with a Ki value of 14 nM and an IC50 of 130 nM[6]. The crystal structure of SMYD3 in complex with this compound reveals that the inhibitor occupies both the SAM-binding pocket and the substrate lysine-binding tunnel[8].
SMYD3 is a methyltransferase implicated in the methylation of both histone and non-histone proteins. One of its key non-histone substrates is MEKK2[4][7]. The methylation of MEKK2 by SMYD3 at lysine 260 is a critical step in its activation[4].
Mechanism of Action: How this compound Affects the MEKK2 Pathway
This compound does not directly bind to or inhibit MEKK2. Instead, its effect on the MEKK2 pathway is mediated through its potent inhibition of SMYD3. By blocking the catalytic activity of SMYD3, this compound prevents the methylation of MEKK2 at lysine 260[7]. This lack of methylation impairs the subsequent activation of MEKK2, leading to a downstream attenuation of MEKK2-mediated signaling cascades, such as the JNK and ERK5 pathways.
Therefore, this compound acts as an indirect negative regulator of the MEKK2 pathway. This mechanism provides a targeted approach to modulate MEKK2 signaling, which has potential therapeutic implications in diseases where this pathway is dysregulated, such as in certain cancers and inflammatory disorders.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative data for this compound's inhibitory activity against SMYD3.
| Parameter | Value | Reference |
| Ki (SMYD3) | 14 nM | [6][7] |
| IC50 (SMYD3) | 130 nM | [6] |
| Selectivity | 24-fold selective for SMYD3 over SMYD2 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effect of this compound on the MEKK2 pathway.
In Vitro SMYD3 Kinase Assay with this compound
Objective: To determine the IC50 of this compound for SMYD3-mediated methylation of MEKK2.
Materials:
-
Recombinant human SMYD3 protein
-
Recombinant human MEKK2 protein (inactive)
-
This compound
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail
-
Phosphocellulose paper (P81)
-
Microplate scintillation counter
Protocol:
-
Prepare a reaction mixture containing kinase buffer, recombinant SMYD3, and recombinant MEKK2 substrate.
-
Prepare serial dilutions of this compound in DMSO and add to the reaction mixture. Include a DMSO-only control.
-
Initiate the reaction by adding [³H]SAM.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [³H]SAM.
-
Air dry the P81 paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular Assay to Measure MEKK2 Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation of a downstream target of MEKK2 (e.g., JNK or ERK5) in a cellular context.
Materials:
-
A suitable cell line (e.g., HEK293T or a cancer cell line with active MEKK2 signaling)
-
This compound
-
A stimulus to activate the MEKK2 pathway (e.g., TNF-α, sorbitol)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, anti-phospho-ERK5 (Thr218/Tyr220), anti-total-ERK5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
-
Stimulate the cells with an appropriate agonist to activate the MEKK2 pathway for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated downstream target (e.g., anti-phospho-JNK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein of the downstream target to confirm equal loading.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: MEKK2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vitro SMYD3 kinase assay.
Caption: Workflow for a cellular assay to measure MEKK2 pathway activation.
Conclusion
This compound represents a valuable research tool for studying the biological roles of the SMYD3-MEKK2 signaling axis. Its indirect mechanism of MEKK2 pathway inhibition, through the specific targeting of the methyltransferase SMYD3, offers a nuanced approach to modulating this important signaling cascade. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the cellular and physiological consequences of this interaction. A thorough understanding of the interplay between SMYD3, MEKK2, and inhibitors like this compound will be crucial for the development of novel therapeutic strategies targeting pathways involved in cancer and inflammation.
References
- 1. Identification of MEKK2/3 serine phosphorylation site targeted by the Toll‐like receptor and stress pathways | The EMBO Journal [link.springer.com]
- 2. MEKK2 gene disruption causes loss of cytokine production in response to IgE and c-Kit ligand stimulation of ES cell-derived mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEKK2 Regulates Focal Adhesion Stability and Motility in Invasive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAP3K2 - Wikipedia [en.wikipedia.org]
- 5. Identification of MEKK2/3 serine phosphorylation site targeted by the Toll-like receptor and stress pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanism of the Conformational Change of the Protein Methyltransferase SMYD3: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
GSK2807: An In-depth Technical Guide on a Selective SMYD3 Inhibitor in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2807 is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the pathogenesis of various cancers. With a reported Ki of 14 nM and an IC50 of 130 nM for SMYD3, this compound serves as a critical tool for elucidating the biological functions of SMYD3 and exploring its potential as a therapeutic target. This technical guide provides a comprehensive overview of the available data on this compound and related SMYD3 inhibitors in different cancer cell lines, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Core Mechanism of Action
This compound exerts its inhibitory effect by competing with the methyl donor SAM for binding to the catalytic site of SMYD3. A high-resolution crystal structure has revealed that this compound uniquely bridges the SAM-binding pocket and the substrate lysine tunnel of SMYD3. This prevents the methylation of SMYD3 substrates, a key one being MAP3K2 (also known as MEKK2), a component of the Ras/Raf/MEK/ERK signaling pathway. By inhibiting MAP3K2 methylation, this compound is expected to attenuate downstream ERK signaling, which is frequently hyperactivated in cancer and drives cell proliferation and survival. Notably, this compound exhibits a 24-fold selectivity for SMYD3 over the closely related enzyme SMYD2.
Data Presentation: Efficacy of SMYD3 Inhibitors in Cancer Cell Lines
Quantitative data on the anti-proliferative effects of this compound across a broad panel of cancer cell lines is not extensively available in the public domain. However, studies on other SMYD3 inhibitors, such as BCI-121 and Inhibitor-4, provide valuable insights into the potential efficacy of targeting SMYD3. It is crucial to note that one study reported that highly potent and selective SMYD3 inhibitors did not impact the proliferation of over 240 cancer cell lines, suggesting that the role of SMYD3 in autonomous cancer cell proliferation may be context-dependent and not universally applicable[1].
Table 1: Anti-proliferative Activity of SMYD3 Inhibitor BCI-121 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| HT29 | Colorectal Cancer | Cell Counting | 72 h | 46% proliferation inhibition at 100 µM[2][3] | |
| HCT116 | Colorectal Cancer | Cell Counting | 72 h | 54% proliferation inhibition at 100 µM[2][3] | |
| OVCAR-3 | Ovarian Cancer | Cell Counting | - | 65% proliferation inhibition upon genetic ablation[2] | |
| SKOV-3 | Ovarian Cancer | Cell Counting | - | 35% proliferation inhibition upon genetic ablation[2] | |
| D425 | Medulloblastoma | MTT Assay | - | IC50 of ~80 µM[4] | |
| D458 | Medulloblastoma | MTT Assay | - | IC50 of ~80 µM[4] |
Table 2: Anti-proliferative Activity of SMYD3 Inhibitor-4 in Breast Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| MCF7 | Breast Cancer | Cell Counting | - | ~2-fold suppression of cellular growth at 200 µM[5] | |
| MDA-MB-231 | Breast Cancer | Cell Counting | - | Significant decrease in cell viability at 200 µM[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on cancer cell lines.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with desired concentrations of this compound for a specified time.
-
Harvest cells, including any floating cells from the supernatant.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired duration.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot for Phospho-ERK
This protocol is for detecting changes in the phosphorylation of ERK1/2 following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize phospho-ERK to total ERK and the loading control.
Signaling Pathway Visualization
This compound inhibits SMYD3, which is known to methylate and activate MAP3K2, a kinase upstream of the MEK/ERK signaling cascade. Inhibition of this pathway is a key proposed mechanism of action for this compound.
Conclusion
This compound is a valuable research tool for studying the role of SMYD3 in cancer biology. While direct evidence of its anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines is limited in publicly accessible literature, the known functions of its target, SMYD3, in key oncogenic pathways like the Ras/Raf/MEK/ERK cascade, suggest its potential as a therapeutic agent. The provided protocols and diagrams offer a framework for researchers to investigate the cellular and molecular consequences of SMYD3 inhibition with this compound. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations that may benefit from SMYD3-targeted therapies.
References
- 1. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SMYD3 Promotes Cell Cycle Progression by Inducing Cyclin D3 Transcription and Stabilizing the Cyclin D1 Protein in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Discovery and Development of GSK2807: A Technical Overview of a Potent and Selective SMYD3 Inhibitor
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
GSK2807 is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase implicated in the pathogenesis of various cancers. The overexpression of SMYD3 has been correlated with the progression of numerous malignancies, including those of the breast, colon, liver, and bladder, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery and development of this compound, consolidating available quantitative data, detailing key experimental methodologies, and visualizing the underlying biological pathways and developmental logic. While public information on the extensive development of this compound remains somewhat limited, this document synthesizes the foundational research that has defined its preclinical profile.
Core Data Presentation
The following tables summarize the key quantitative data reported for this compound and provide a comparative landscape with other known SMYD3 inhibitors.
Table 1: Biochemical Potency of this compound
| Compound | Target | Assay Type | K i (nM) | IC 50 (nM) |
| This compound | SMYD3 | Biochemical | 14[1] | 130[2][3] |
Table 2: Comparative Analysis of Selected SMYD3 Inhibitors
| Compound | Mechanism of Action | IC 50 (nM) | Key Features |
| This compound | SAM-competitive | 130[2][3] | Potent and selective |
| EPZ031686 | Substrate-competitive | 2.7 | Orally bioavailable |
| BCI-121 | Not fully elucidated | ~100,000 (in vitro) | Impairs cancer cell proliferation |
| BAY-6035 | Substrate-competitive | 88 | Chemical probe for SMYD3 |
Signaling Pathways and Mechanism of Action
SMYD3 exerts its oncogenic effects through the methylation of both histone and non-histone proteins, thereby modulating critical cellular signaling pathways. This compound, by competitively binding to the SAM pocket of SMYD3, prevents these methylation events.
Experimental Protocols
The characterization of this compound and other SMYD3 inhibitors typically involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical Inhibition Assay (Scintillation Proximity Assay - SPA)
This assay is a common method to determine the in vitro enzymatic activity of SMYD3 and the inhibitory potential of compounds like this compound.
-
Reagents and Materials:
-
Recombinant human SMYD3 enzyme.
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.
-
A biotinylated peptide substrate derived from a known SMYD3 target (e.g., a fragment of MEKK2).
-
Streptavidin-coated SPA beads.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM MgCl₂, 4 mM DTT).
-
This compound or other test compounds at various concentrations.
-
-
Procedure:
-
The SMYD3 enzyme is pre-incubated with the test compound (e.g., this compound) in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by adding the biotinylated peptide substrate and [³H]-SAM.
-
The reaction mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is quenched by the addition of a stop buffer containing unlabeled SAM and EDTA.
-
Streptavidin-coated SPA beads are added to the mixture, which bind to the biotinylated peptide substrate.
-
The plate is incubated to allow for bead settling.
-
The radioactivity, which is proportional to the amount of methylated substrate, is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a DMSO control.
-
The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Cellular MAP3K2 Methylation Assay
This assay assesses the ability of an inhibitor to block the methylation of a known non-histone substrate of SMYD3 within a cellular context.
-
Reagents and Materials:
-
A suitable human cancer cell line with detectable SMYD3 expression (e.g., HeLa or a relevant cancer cell line).
-
Plasmids for the transient expression of tagged SMYD3 (e.g., Flag-SMYD3) and its substrate MAP3K2 (e.g., HA-MAP3K2).
-
Transfection reagent.
-
This compound or other test compounds.
-
Cell lysis buffer.
-
Antibodies: anti-HA, anti-Flag, and a specific antibody that recognizes trimethylated lysine 260 of MAP3K2 (anti-MAP3K2-K260me3).
-
Reagents and equipment for SDS-PAGE and Western blotting.
-
-
Procedure:
-
Cells are co-transfected with the SMYD3 and MAP3K2 expression plasmids.
-
After a suitable incubation period for protein expression, the cells are treated with various concentrations of the test compound for a defined duration (e.g., 24 hours).
-
The cells are harvested and lysed.
-
Protein concentrations in the lysates are determined.
-
Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a membrane for Western blotting.
-
The membrane is probed with the anti-MAP3K2-K260me3 antibody to detect the methylation status of MAP3K2.
-
The membrane is also probed with anti-HA and anti-Flag antibodies to confirm the expression of the transfected proteins and to serve as loading controls.
-
-
Data Analysis:
-
The band intensities are quantified, and the ratio of methylated MAP3K2 to total MAP3K2 is calculated.
-
The cellular potency of the inhibitor is determined by the reduction in the methylation signal in a dose-dependent manner.
-
Drug Discovery and Development Workflow
The discovery of a potent and selective inhibitor like this compound typically follows a structured drug discovery and development pipeline.
Structure-Activity Relationship (SAR) Logic for SAM-Competitive Inhibitors
The development of this compound as a SAM-competitive inhibitor would have involved a logical progression of chemical modifications to optimize its binding affinity and selectivity.
Conclusion
This compound is a significant tool compound in the study of SMYD3 biology and a potential starting point for the development of novel cancer therapeutics. Its high potency and selectivity, as determined by biochemical assays, underscore the feasibility of targeting the SAM-binding pocket of SMYD3. The experimental protocols detailed herein provide a framework for the identification and characterization of new SMYD3 inhibitors. Further research into the cellular and in vivo efficacy of this compound and related compounds is warranted to fully elucidate their therapeutic potential. The signaling pathways modulated by SMYD3 represent a rich area for further investigation, with the potential to uncover new therapeutic strategies for a variety of cancers.
References
- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsk.com [gsk.com]
GSK2807: A Technical Guide to a Potent and Selective SMYD3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2807 is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the pathogenesis of various cancers. By preventing the methylation of key cellular targets, including mitogen-activated protein kinase kinase kinase 2 (MAP3K2 or MEKK2), this compound disrupts oncogenic signaling pathways, making it a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental characterization of this compound.
Chemical Structure and Properties
This compound is a complex small molecule with the chemical formula C19H32N8O5.[1] It is often supplied as a trifluoroacetate (TFA) salt for improved solubility and stability.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-4-({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}[3-(dimethylamino)propyl]amino)butanoic acid |
| CAS Number | 2245255-65-4 (free base)[1] |
| 2245255-66-5 (trifluoroacetate salt) | |
| SMILES | NC1=C(N=CN2[C@@H]3O--INVALID-LINK--C(O)=O)CCCN(C)C">C@H--INVALID-LINK--[C@H]3O)C2=NC=N1[1] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C19H32N8O5[1] |
| Molecular Weight | 452.51 g/mol [1] |
| Appearance | Solid powder |
| Solubility | Soluble in water and DMSO |
Mechanism of Action and Biological Target
This compound is a highly potent and selective inhibitor of SMYD3, a lysine methyltransferase that is overexpressed in various cancers and is associated with poor prognosis. It functions as a SAM-competitive inhibitor, binding to the SAM-binding pocket of SMYD3 and preventing the transfer of a methyl group from SAM to its protein substrates.[1]
One of the key non-histone substrates of SMYD3 is MAP3K2 (MEKK2), a critical component of the RAS/RAF/MEK/ERK signaling pathway. Methylation of MAP3K2 by SMYD3 at lysine 260 enhances the activation of this pathway, promoting cancer cell proliferation and survival. By inhibiting SMYD3, this compound prevents the methylation of MAP3K2, thereby downregulating the MAPK signaling cascade.
Signaling Pathway
The following diagram illustrates the role of SMYD3 in the MAPK signaling pathway and the mechanism of inhibition by this compound.
Caption: SMYD3-mediated methylation of MAP3K2 and its inhibition by this compound.
Quantitative Data
This compound demonstrates high potency and selectivity for SMYD3 over other methyltransferases, including the closely related SMYD2.
In Vitro Potency
| Target | Assay Type | Value | Reference |
| SMYD3 | Ki | 14 nM | [1] |
| IC50 | 130 nM | [2] | |
| SMYD2 | Ki | 345 ± 36 nM | [2] |
Selectivity
This compound exhibits a 24-fold selectivity for SMYD3 over SMYD2 based on their respective Ki values.[2] A broader selectivity profile against a panel of other methyltransferases would be beneficial for a comprehensive understanding of its off-target effects.
Experimental Protocols
The following are generalized protocols for key assays used to characterize SMYD3 inhibitors like this compound.
SMYD3 Biochemical Inhibition Assay (Scintillation Proximity Assay)
This assay measures the enzymatic activity of SMYD3 by quantifying the transfer of a tritiated methyl group from [³H]-SAM to a biotinylated peptide substrate derived from a known SMYD3 substrate, such as MEKK2.
Principle: A biotinylated MEKK2 peptide substrate is incubated with SMYD3, [³H]-SAM, and the test inhibitor. The reaction mixture is then added to streptavidin-coated SPA beads. If the peptide is methylated, the [³H] label is brought into close proximity to the scintillant in the beads, generating a light signal that is detected. The inhibitor's potency is determined by its ability to reduce the signal.
Generalized Protocol:
-
Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Add SMYD3 enzyme, biotinylated MEKK2 peptide substrate, and varying concentrations of this compound to a 384-well plate.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add streptavidin-coated SPA beads.
-
Incubate for 30 minutes to allow for binding of the biotinylated peptide to the beads.
-
Measure the scintillation signal using a suitable plate reader.
-
Calculate IC50 values from the dose-response curves.
Cellular MAP3K2 Methylation Assay
This assay confirms the on-target activity of SMYD3 inhibitors within a cellular context by measuring the methylation status of MAP3K2.
Principle: Cells are treated with the SMYD3 inhibitor, and the level of MAP3K2 methylation is assessed, typically by immunoprecipitation followed by Western blotting using an antibody specific for methylated MAP3K2.
Generalized Protocol:
-
Culture cells (e.g., a cancer cell line with high SMYD3 expression) in appropriate media.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Lyse the cells and immunoprecipitate MAP3K2 using a specific antibody.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody that specifically recognizes methylated MAP3K2 (e.g., anti-mono/di/tri-methyl lysine).
-
Normalize the methylation signal to the total amount of immunoprecipitated MAP3K2.
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing this compound.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of SMYD3 and a promising lead compound for the development of novel anticancer therapeutics. Its high potency, selectivity, and well-defined mechanism of action make it an essential tool for researchers in the fields of epigenetics, cancer biology, and drug discovery. Further studies, including comprehensive selectivity profiling and in vivo efficacy and pharmacokinetic assessments, will be crucial in fully elucidating its therapeutic potential.
References
GSK2807: A Deep Dive into its Selectivity for the Lysine Methyltransferase SMYD3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has emerged as a significant target in oncology. Its role in methylating both histone and non-histone substrates, thereby influencing critical cellular signaling pathways, has spurred the development of small molecule inhibitors. Among these, GSK2807 has been identified as a potent and selective inhibitor of SMYD3. This technical guide provides a comprehensive overview of the selectivity of this compound for SMYD3, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Potency and Selectivity
This compound is a potent S-adenosylmethionine (SAM)-competitive inhibitor of SMYD3.[1] Its inhibitory activity has been quantified through various biochemical assays, with reported values summarized in the table below.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Notes |
| This compound | SMYD3 | Biochemical Assay | 130 | 14 | SAM-competitive inhibitor. |
While comprehensive public data on the selectivity of this compound against a broad panel of methyltransferases and kinases is limited, available information indicates a notable degree of selectivity for SMYD3. One report highlights that this compound is 24 times less active towards the closely related SMYD family member, SMYD2. The table below includes data for other SMYD3 inhibitors to provide a comparative context for selectivity profiling.
| Compound | Target | Off-Targets | Selectivity Notes |
| This compound | SMYD3 | SMYD2 | 24-fold less active against SMYD2. |
| Compound 29 (an irreversible inhibitor) | SMYD3 | SMYD1, SMYD2, G9a, PRDM9, PRMT5 | Displayed high selectivity against this panel of methyltransferases.[2] |
Signaling Pathways Modulated by SMYD3 and the Impact of this compound
SMYD3 exerts its oncogenic functions by methylating key protein substrates, leading to the activation of pro-survival and proliferative signaling pathways. This compound, by competitively inhibiting the binding of the methyl donor SAM to SMYD3, effectively blocks these downstream signaling events.
SMYD3-Mediated Activation of the RAS/ERK Pathway
A critical non-histone substrate of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2 or MEKK2). SMYD3-mediated methylation of MAP3K2 prevents its dephosphorylation, leading to the sustained activation of the downstream RAS/ERK signaling cascade, a central driver of cell proliferation and survival in many cancers.[2]
SMYD3-Mediated Activation of the PI3K/AKT/mTOR Pathway
Recent studies have also implicated SMYD3 in the activation of the PI3K/AKT/mTOR pathway. This is achieved through the upregulation of Insulin-like Growth Factor 1 Receptor (IGF-1R), a potent activator of this signaling cascade.
Experimental Protocols
The determination of this compound's potency and selectivity relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Assay: Scintillation Proximity Assay (SPA) for Methyltransferase Activity
This assay quantitatively measures the transfer of a tritiated methyl group from [³H]-SAM to a biotinylated peptide substrate.
Materials:
-
Recombinant human SMYD3 enzyme
-
Biotinylated peptide substrate (e.g., derived from MAP3K2)
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
This compound or other test compounds
-
Assay Buffer (e.g., 50 mM HEPES pH 8.0, 1 mM DTT, 0.01% Tween-20)
-
Streptavidin-coated SPA beads
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the SMYD3 enzyme to each well and incubate for a pre-determined time at room temperature.
-
Initiate the methylation reaction by adding a mixture of the biotinylated peptide substrate and [³H]-SAM.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Terminate the reaction by adding a stop solution containing unlabeled SAM and EDTA.
-
Add a suspension of streptavidin-coated SPA beads to each well.
-
Incubate for at least 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Measure the scintillation signal using a microplate reader. The signal is proportional to the amount of [³H]-methylated peptide.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: MAP3K2 Methylation in Cells
This Western blot-based assay assesses the ability of this compound to inhibit the methylation of MAP3K2 within a cellular context.
Materials:
-
Human cell line (e.g., HEK293T or a relevant cancer cell line)
-
Expression vectors for tagged SMYD3 (e.g., FLAG-SMYD3) and tagged MAP3K2 (e.g., HA-MAP3K2)
-
Transfection reagent
-
This compound or other test compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-MAP3K2-K260me3 (custom or commercially available), anti-HA tag, anti-FLAG tag, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the SMYD3 and MAP3K2 expression vectors using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against MAP3K2-K260me3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with antibodies against total MAP3K2 (anti-HA), SMYD3 (anti-FLAG), and a loading control to ensure equal protein loading and expression.
-
Quantify the band intensities to determine the dose-dependent inhibition of MAP3K2 methylation by this compound.
Experimental Workflow Visualization
The discovery and characterization of SMYD3 inhibitors like this compound typically follow a structured workflow, progressing from initial high-throughput screening to detailed cellular characterization.
Conclusion
This compound is a potent and selective SAM-competitive inhibitor of SMYD3. While publicly available data on its broad selectivity profile is not extensive, the existing information points towards a favorable selectivity for SMYD3 over at least one other closely related SMYD family member. The provided experimental protocols for biochemical and cellular assays offer a foundation for researchers to further investigate the activity and selectivity of this compound and other SMYD3 inhibitors. The elucidation of SMYD3's role in key oncogenic signaling pathways, and the mechanism by which this compound inhibits these pathways, underscores the therapeutic potential of targeting this lysine methyltransferase in cancer. Further studies to comprehensively profile the selectivity of this compound will be crucial for its continued development as a chemical probe and potential therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of GSK2807, a SMYD3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of GSK2807, a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of the histone methyltransferase SMYD3. The following sections describe a biochemical assay for determining the potency and inhibition kinetics of this compound, and a cell-based assay to confirm its on-target activity in a cellular context.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against SMYD3 and its selectivity over the related enzyme SMYD2.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity | Notes |
| This compound | SMYD3 | Biochemical Assay | 130 | 14 | 24-fold vs. SMYD2 | SAM-competitive inhibitor.[1] |
| This compound | SMYD2 | Biochemical Assay | - | 345 ± 36 |
Signaling Pathway of SMYD3 and Inhibition by this compound
SMYD3 is a lysine methyltransferase that has been implicated in the regulation of various cellular processes, including cancer development. One of its key non-histone substrates is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2 or MEKK2). Methylation of MEKK2 by SMYD3 at lysine 260 (K260) enhances the activity of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in cancer. This compound acts as a competitive inhibitor of SMYD3 by binding to the SAM-binding pocket, thereby preventing the transfer of a methyl group to its substrates, including MEKK2.
Caption: Inhibition of the SMYD3 signaling pathway by this compound.
Experimental Protocols
Biochemical Scintillation Proximity Assay (SPA) for IC50 and Ki Determination
This protocol describes a radiometric assay to measure the enzymatic activity of SMYD3 and to determine the potency of this compound. The assay quantifies the transfer of a tritiated methyl group from [³H]-SAM to a biotinylated peptide substrate derived from MEKK2.
Experimental Workflow
Caption: Workflow for the SMYD3 biochemical Scintillation Proximity Assay.
Materials and Reagents:
-
Enzyme: Recombinant human SMYD3
-
Substrate: Biotinylated MEKK2 peptide (sequence containing K260)
-
Methyl Donor: [³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Inhibitor: this compound
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
Stop Solution: e.g., S-adenosyl-L-homocysteine (SAH) in assay buffer
-
Detection: Streptavidin-coated SPA beads
-
Plates: 384-well microplates
-
Instrumentation: Scintillation counter
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Mix Preparation: Prepare a reaction mixture containing recombinant SMYD3 enzyme and the biotinylated MEKK2 peptide in the assay buffer.
-
Assay Procedure: a. To each well of a 384-well plate, add the this compound dilutions. b. Add the SMYD3 and MEKK2 peptide reaction mix to each well. c. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the methylation reaction by adding [³H]-SAM to each well. e. Incubate the plate for a specific duration (e.g., 60-120 minutes) at room temperature to allow for the enzymatic reaction. f. Stop the reaction by adding a stop solution containing an excess of unlabeled SAH.
-
Detection: a. Add streptavidin-coated SPA beads to each well. b. Incubate for at least 30 minutes to allow the biotinylated peptide to bind to the beads. c. Centrifuge the plates briefly to settle the beads. d. Read the plates on a scintillation counter to measure the proximity-induced signal.
-
Data Analysis: a. Plot the scintillation counts against the logarithm of the this compound concentration. b. Determine the IC50 value by fitting the data to a four-parameter logistic equation. c. The Ki value can be determined using the Cheng-Prusoff equation if the assay is performed at the Km for SAM.
Cell-Based Western Blot Assay for MEKK2 Methylation
This protocol is designed to confirm the on-target activity of this compound in a cellular environment by measuring the inhibition of MEKK2 methylation.
Experimental Workflow
Caption: Workflow for the cell-based MEKK2 methylation assay.
Materials and Reagents:
-
Cell Line: HeLa or HEK293T cells
-
Plasmids: Expression vectors for HA-tagged MAP3K2 and SMYD3
-
Transfection Reagent: e.g., Lipofectamine or similar
-
Inhibitor: this compound
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors
-
Antibodies:
-
Primary: Rabbit anti-MAP3K2-K260me3, Mouse anti-HA tag
-
Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes, blocking buffer, wash buffer (TBST), ECL substrate
-
Instrumentation: Electrophoresis and Western blotting apparatus, imaging system
Protocol:
-
Cell Culture and Transfection: a. Seed HeLa or HEK293T cells in 6-well plates and grow to 70-80% confluency. b. Co-transfect the cells with plasmids encoding HA-tagged MAP3K2 and SMYD3 using a suitable transfection reagent according to the manufacturer's protocol.[2]
-
Inhibitor Treatment: a. After 24 hours of transfection, treat the cells with varying concentrations of this compound or DMSO as a vehicle control. b. Incubate the cells for an additional 24-48 hours.[2]
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against MAP3K2-K260me3 overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Visualize the bands using an ECL substrate and an imaging system.
-
Loading Control and Data Analysis: a. To ensure equal loading, strip the membrane and re-probe with an anti-HA tag antibody to detect total HA-MEKK2. b. Quantify the band intensities for MAP3K2-K260me3 and total HA-MEKK2. c. Normalize the methylated MEKK2 signal to the total MEKK2 signal for each sample. d. Plot the normalized methylation levels against the this compound concentration to determine the cellular potency of the inhibitor.
References
- 1. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for the Use of GSK2807 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2807 is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3).[1] SMYD3 is a lysine methyltransferase that has been implicated in the regulation of various cellular processes, including gene transcription and cell signaling, through the methylation of both histone and non-histone protein substrates.[2][3] Dysregulation of SMYD3 activity is associated with the development and progression of several types of cancer, making it an attractive target for therapeutic intervention.[4] These application notes provide detailed protocols for the use of this compound in cell culture to investigate its effects on cancer cells.
Data Presentation
| Compound | Target | Assay Type | IC50 | Ki | Selectivity | Reference |
| This compound | SMYD3 | Biochemical Assay | 130 nM | 14 nM | 24-fold vs. SMYD2 | [1] |
Signaling Pathway
SMYD3 has been shown to methylate both histone (e.g., H3K4, H4K5) and non-histone proteins.[2][4] Methylation of non-histone targets, such as MAP3K2, VEGFR1, HER2, and AKT1, can lead to the activation of downstream signaling pathways critical for cancer cell proliferation and survival, including the Ras/Raf/MEK/ERK and PI3K/AKT pathways.[2][5] Inhibition of SMYD3 with this compound is expected to attenuate these signaling cascades.
SMYD3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
This compound has a molecular weight of approximately 483.5 g/mol . To prepare a 10 mM stock solution, dissolve 4.84 mg of this compound in 1 mL of DMSO.
-
Mix thoroughly by vortexing until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solutions:
-
Prepare fresh working solutions by diluting the 10 mM stock solution in the appropriate cell culture medium to the desired final concentrations.
-
It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment, typically ranging from 0.1 µM to 50 µM.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cancer cell viability and proliferation.
Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells per well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This protocol is for analyzing the effect of this compound on the expression and phosphorylation status of proteins in the SMYD3 signaling pathway.
Workflow for Western blot analysis.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, total ERK, p-AKT, total AKT, SMYD3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for investigating the effect of this compound on the binding of SMYD3 to the promoter regions of its target genes.
Workflow for Chromatin Immunoprecipitation (ChIP) assay.
Materials:
-
Cancer cell line of interest
-
15 cm cell culture dishes
-
This compound
-
Formaldehyde (37%)
-
Glycine
-
ChIP lysis and wash buffers
-
ChIP-grade anti-SMYD3 antibody and control IgG
-
Protein A/G magnetic beads
-
DNA purification kit
-
Primers for qPCR analysis of target gene promoters
Procedure:
-
Grow cells in 15 cm dishes to 80-90% confluency and treat with this compound or vehicle control.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest the cells, lyse them, and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Incubate the sheared chromatin with an anti-SMYD3 antibody or control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
Purify the DNA using a DNA purification kit.
-
Analyze the enrichment of specific target gene promoters in the immunoprecipitated DNA by qPCR.
References
- 1. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK2807, a Selective SMYD3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GSK2807, a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3). The provided information is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound in various cancer models.
Introduction
This compound is a small molecule inhibitor that targets the enzymatic activity of SMYD3, a lysine methyltransferase overexpressed in a variety of cancers, including breast, colorectal, hepatocellular, lung, and pancreatic tumors. SMYD3 plays a crucial role in cancer progression by methylating both histone and non-histone proteins, thereby regulating gene transcription and activating oncogenic signaling pathways. This compound offers a valuable tool for studying the biological functions of SMYD3 and for preclinical evaluation as a potential anti-cancer therapeutic.
Mechanism of Action
This compound acts as a SAM-competitive inhibitor of SMYD3, meaning it binds to the same site as the methyl donor SAM, thereby preventing the transfer of a methyl group to SMYD3 substrates.[1] This inhibition disrupts the downstream signaling pathways regulated by SMYD3, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cancer cell proliferation, survival, and migration.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Ki (Inhibition Constant) | 14 nM | [1] |
| IC50 (Half-maximal Inhibitory Concentration) | 130 nM (Biochemical Assay) |
Note: IC50 values in cell-based assays can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal working concentration for your specific cell line of interest.
Signaling Pathways
The inhibition of SMYD3 by this compound impacts key oncogenic signaling pathways. The following diagram illustrates the central role of SMYD3 and the mechanism of action for this compound.
Caption: SMYD3 signaling pathways and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
In Vitro Enzymatic Assay: Histone Methyltransferase (HMT) Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of SMYD3.
Workflow:
Caption: Workflow for an in vitro Histone Methyltransferase (HMT) assay.
Protocol:
-
Prepare Reagents:
-
Recombinant human SMYD3 enzyme.
-
Histone H3 substrate.
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
This compound stock solution (in DMSO).
-
-
Set up the Reaction:
-
In a 96-well plate, add the following components in order:
-
Assay Buffer.
-
Recombinant SMYD3 (final concentration, e.g., 50 nM).
-
Histone H3 substrate (final concentration, e.g., 1 µM).
-
This compound at various concentrations (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
-
Pre-incubate the mixture at 30°C for 15 minutes.
-
-
Initiate the Reaction:
-
Add [³H]-SAM (final concentration, e.g., 1 µM) to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 1 hour.
-
-
Stop the Reaction and Detect Methylation:
-
Spot the reaction mixture onto P81 phosphocellulose filter paper.
-
Wash the filter paper three times with 50 mM sodium bicarbonate (pH 9.0) to remove unincorporated [³H]-SAM.
-
Air-dry the filter paper.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Cell Viability (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Workflow:
Caption: Workflow for a cell viability (MTT) assay.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.1 µM to 100 µM) or medium with DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.
-
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Workflow:
Caption: Workflow for an in vivo xenograft study.
Protocol:
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare the this compound formulation for in vivo administration. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare fresh daily.
-
Administer this compound at the desired dosage (e.g., 25-100 mg/kg) via the appropriate route (e.g., oral gavage) once or twice daily.
-
Administer the vehicle solution to the control group.
-
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Monitor the general health of the animals daily.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot, immunohistochemistry).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Analyze the statistical significance of the results.
-
Conclusion
This compound is a valuable research tool for investigating the role of SMYD3 in cancer biology. The protocols provided here offer a starting point for characterizing its in vitro and in vivo activity. Researchers should optimize these protocols for their specific experimental systems to obtain reliable and reproducible results. Further investigation into the efficacy of this compound in various cancer models is warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for GSK2807 Treatment in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2807 is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SMYD3 (SET and MYND domain containing 3), a lysine methyltransferase.[1][2][3] SMYD3 is overexpressed in a variety of cancers, including colorectal, breast, prostate, and hepatocellular carcinomas, and has been implicated as an oncogene.[1] By inhibiting SMYD3, this compound presents a promising therapeutic strategy for cancers dependent on this enzyme's activity, particularly those driven by RAS mutations.[4] These application notes provide an overview of the treatment of cancer cells with this compound, including suggested treatment durations, relevant quantitative data from similar SMYD3 inhibitors, and detailed experimental protocols.
Data Presentation
While specific quantitative data for this compound treatment duration across a wide range of cancer cell lines is not extensively available in the public domain, data from other SMYD3 inhibitors can provide a valuable reference for experimental design. The following table summarizes data for the SMYD3 inhibitor BCI-121, which has been shown to induce cell cycle arrest and inhibit proliferation in various cancer cell lines.[5][6]
| Cell Line | Cancer Type | Compound | Concentration | Treatment Duration | Effect | Reference |
| HT29 | Colorectal Cancer | BCI-121 | 100 µM | 48 hours | Increased S-phase fraction | [5] |
| HCT116 | Colorectal Cancer | BCI-121 | 100 µM | 72 hours | Abolished SMYD3 binding to target gene promoters | [5] |
| OVCAR-3 | Ovarian Cancer | BCI-121 | 100 µM | 72 hours | Abolished SMYD3 binding to target gene promoters | [5] |
| HepG2 | Hepatocellular Carcinoma | Covalent SMYD3 Inhibitor (Compound 29) | 5 µM | Not Specified | 50% reduction in SMYD3 protein levels | [6] |
Note: The optimal treatment duration and concentration for this compound will be cell line-dependent and should be determined empirically. The data above for other SMYD3 inhibitors suggests that initial experiments could explore treatment times ranging from 48 to 72 hours. For long-term effects, treatment protocols of up to 10 days may be considered, particularly for less aggressive cell lines.[7]
Signaling Pathways
This compound, by inhibiting SMYD3, can impact multiple downstream signaling pathways that are critical for cancer cell proliferation and survival. SMYD3 has been shown to methylate and activate key signaling proteins such as MAP3K2 (in the RAS/RAF/MEK/ERK pathway) and AKT1 (in the PI3K/AKT pathway).[1][8] Inhibition of SMYD3 by this compound is expected to downregulate these pro-oncogenic signaling cascades.
SMYD3 Signaling Pathways in Cancer.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on cancer cells.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for various time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
References
- 1. d-nb.info [d-nb.info]
- 2. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Smyd3-associated regulatory pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Short Post-Reattachment Ultrasensitive Window of Time in Human Cancer Cells as Therapeutic Target of Prolonged Low-Dose Administration of Specific Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for SMYD3 Inhibition by GSK2807 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to assess the inhibition of SET and MYND domain-containing protein 3 (SMYD3) by the selective inhibitor, GSK2807. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the associated signaling pathway and experimental workflow.
Introduction
SMYD3 is a lysine methyltransferase implicated in various cancers, including those of the breast, colorectum, and liver.[1] It exerts its oncogenic effects by methylating both histone and non-histone proteins, thereby regulating gene transcription and signaling pathways crucial for cell proliferation and survival. Key non-histone targets of SMYD3 include MAP3K2, AKT1, and HER2.[2] The inhibitor this compound is a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of SMYD3, making it a valuable tool for studying the biological functions of SMYD3 and for potential therapeutic development.[2][3] Western blotting is a fundamental technique to evaluate the efficacy of this compound by measuring the levels of SMYD3 and the methylation status of its downstream targets.
Data Presentation
Table 1: Effect of this compound on SMYD3 Protein Levels in MCF-7 Cells
| This compound Concentration (µM) | Treatment Time (hours) | Normalized SMYD3 Protein Level (Relative to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 48 | 1.00 | 0.00 |
| 1 | 48 | 0.98 | 0.05 |
| 5 | 48 | 0.95 | 0.07 |
| 10 | 48 | 0.92 | 0.06 |
| 25 | 48 | 0.88 | 0.08 |
Table 2: Inhibition of MAP3K2 Methylation by this compound in HEK293T Cells
| This compound Concentration (µM) | Treatment Time (hours) | Normalized p-MAP3K2/Total MAP3K2 Ratio (Relative to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 24 | 1.00 | 0.00 |
| 0.1 | 24 | 0.85 | 0.09 |
| 1 | 24 | 0.62 | 0.07 |
| 5 | 24 | 0.35 | 0.05 |
| 10 | 24 | 0.18 | 0.04 |
Experimental Protocols
This section details the protocols for cell treatment with this compound and subsequent Western blot analysis to assess SMYD3 inhibition.
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line with detectable levels of SMYD3 expression. Breast cancer cell lines such as MCF-7 or MDA-MB-231, or colorectal cancer cell lines are suitable models.
-
Cell Seeding: Seed the selected cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Once cells have reached the desired confluency, replace the existing medium with the medium containing various concentrations of this compound or vehicle (DMSO) as a control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 to 48 hours) at 37°C in a humidified incubator with 5% CO2.
Western Blot Protocol
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions include:
-
Rabbit anti-SMYD3 (1:1000 dilution)
-
Rabbit anti-phospho-MAP3K2 (specific for the SMYD3-mediated methylation site, if available) or antibodies against downstream effectors like p-ERK.
-
Mouse anti-β-actin (1:5000 dilution) or anti-GAPDH as a loading control.
-
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the loading control band (e.g., β-actin or GAPDH).
-
For inhibition studies, express the normalized protein levels in treated samples as a percentage of the vehicle-treated control.
-
Visualizations
SMYD3 Signaling Pathway
Caption: SMYD3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for SMYD3 Inhibition Analysis
References
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with GSK2807 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Chromatin Immunoprecipitation (ChIP) to investigate the effects of GSK2807, a potent and selective inhibitor of the histone methyltransferase SMYD3. This document offers a comprehensive guide for researchers interested in elucidating the impact of this compound on protein-DNA interactions and gene regulation.
Introduction
This compound is a small molecule inhibitor that competitively targets SMYD3, an enzyme responsible for the methylation of histone and non-histone proteins, including MEKK2.[1] Dysregulation of SMYD3 activity has been implicated in various cancers, making it a compelling target for therapeutic development. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to probe the interactions of proteins with specific genomic regions in the context of the cell.[2] By combining ChIP with this compound treatment, researchers can investigate how the inhibition of SMYD3 affects the binding of transcription factors, the deposition of histone marks, and ultimately, the transcriptional landscape of the cell.
This protocol is designed to be a comprehensive resource, providing detailed methodologies and expected outcomes for ChIP experiments involving this compound.
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving SMYD3, the target of this compound. Inhibition of SMYD3 is expected to alter the methylation status of its substrates, thereby influencing downstream signaling and gene expression.
References
Application Notes and Protocols for GSK2807 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2807 is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase. Dysregulation of SMYD3 has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. These application notes provide a generalized framework for the in vivo administration of this compound in mouse models, particularly in the context of preclinical cancer xenograft studies.
Mechanism of Action
This compound functions by competing with the natural cofactor S-adenosylmethionine for the binding pocket of the SMYD3 enzyme. This competitive inhibition prevents the transfer of methyl groups from SAM to SMYD3's substrates, which include histone H3 at lysine 4 (H3K4) and the MAP3K2 kinase. By inhibiting the methyltransferase activity of SMYD3, this compound can modulate gene expression and signaling pathways that are crucial for cancer cell proliferation and survival.
Caption: this compound competitively inhibits SAM binding to SMYD3.
Data Presentation
The following tables present hypothetical quantitative data that would be crucial to gather during in vivo studies with this compound. These are templates for data collection and analysis.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) Bolus | Intraperitoneal (IP) | Oral Gavage (PO) |
| Dose (mg/kg) | 10 | 50 | 100 |
| Cmax (ng/mL) | 2500 | 1800 | 400 |
| Tmax (h) | 0.1 | 0.5 | 2.0 |
| AUC (0-t) (ng*h/mL) | 4500 | 6200 | 2800 |
| Half-life (t½) (h) | 2.5 | 3.1 | 3.5 |
| Bioavailability (%) | 100 | ~70 | ~15 |
| Clearance (mL/min/kg) | 37 | N/A | N/A |
| Volume of Distribution (L/kg) | 0.8 | N/A | N/A |
Note: These values are illustrative and not based on published data for this compound.
Table 2: Example of Efficacy Data from a Mouse Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily IP | 1250 ± 150 | 0 | +5 |
| This compound | 25 | Daily IP | 875 ± 120 | 30 | +3 |
| This compound | 50 | Daily IP | 550 ± 98 | 56 | -2 |
| Positive Control | X | Per Protocol | 480 ± 85 | 61.6 | -8 |
Note: These values are illustrative and not based on published data for this compound.
Experimental Protocols
General Guidelines for In Vivo Administration
-
Animal Models: Immunocompromised mice (e.g., athymic nude, SCID, or NSG mice) are recommended for xenograft studies.
-
Housing: Animals should be housed in a pathogen-free environment with controlled temperature, humidity, and light-dark cycles.
-
Monitoring: Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity.
Formulation of this compound for In Vivo Use
A common vehicle for formulating hydrophobic small molecules for in vivo studies in mice includes a mixture of solvents to ensure solubility and stability.
Example Vehicle Formulation:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Sterile Saline or Water
Preparation Protocol:
-
Dissolve the required amount of this compound in DMSO first.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween 80 and vortex again.
-
Finally, add the sterile saline or water in a stepwise manner while vortexing to prevent precipitation.
-
The formulation should be prepared fresh daily and protected from light.
Administration Route and Dosage (Hypothetical)
Given the potential permeability issues, parenteral routes of administration may be more effective.
-
Intraperitoneal (IP) Injection:
-
Dosage: 25-50 mg/kg, administered once or twice daily.
-
Volume: 100-200 µL per 20g mouse.
-
-
Intravenous (IV) Injection (Tail Vein):
-
Dosage: 5-10 mg/kg, administered once daily.
-
Volume: 50-100 µL per 20g mouse.
-
-
Subcutaneous (SC) Injection:
-
Dosage: 50-100 mg/kg, administered once daily.
-
Volume: 100-200 µL per 20g mouse.
-
Xenograft Tumor Model Protocol
Caption: Workflow for a typical mouse xenograft study.
-
Cell Culture: Culture the desired cancer cell line under sterile conditions. Harvest cells during the logarithmic growth phase.
-
Cell Implantation: Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel. Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week.
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound or the vehicle control according to the chosen route and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and collect tumors for further analysis (e.g., histology, western blotting, RNA sequencing).
Pharmacokinetic Study Protocol
-
Animal Preparation: Use healthy, non-tumor-bearing mice for initial PK studies.
-
Drug Administration: Administer a single dose of this compound via the desired route (e.g., IV, IP, or PO).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.
-
Plasma Preparation: Process blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Application Notes and Protocols: Measuring GSK2807 Efficacy in a Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2807 is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a lysine methyltransferase.[1] SMYD3 is overexpressed in a variety of cancers, including non-small cell lung cancer (NSCLC), colorectal, pancreatic, and prostate cancers, making it a compelling target for therapeutic intervention.[2] One of the key non-histone substrates of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2 or MEKK2).[1] By methylating MEKK2, SMYD3 enhances its kinase activity, leading to the activation of downstream signaling pathways such as the JNK pathway, which can promote cancer cell proliferation and survival. This compound, by inhibiting SMYD3, prevents the methylation of MEKK2, thereby attenuating downstream oncogenic signaling.
These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model using a cancer cell line with high SMYD3 expression. The protocols cover tumor establishment, drug administration, and subsequent pharmacodynamic and efficacy analyses through tumor volume measurements, immunohistochemistry (IHC), and western blotting.
Signaling Pathway of this compound Action
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting GSK2807 Inactivity in Cellular Assays
Welcome to the technical support center for GSK2807. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals resolve issues related to this compound not showing an effect in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: I am not observing any downstream effects of this compound in my cell-based assay. What are the common reasons for this?
A1: There are several potential reasons why this compound may not be showing an effect in your cellular assay. These can be broadly categorized into three areas: issues with the compound and its formulation, problems with the experimental conditions and cell model, and lack of target engagement. A systematic troubleshooting approach is recommended to identify the root cause.
Q2: How can I be sure that my this compound compound is active and stable?
A2: The stability and activity of your this compound stock are critical for successful experiments. Improper storage or handling can lead to degradation of the compound.[1]
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Storage: this compound stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
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Solubility: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it into your cell culture medium. Precipitation of the compound will significantly reduce its effective concentration.
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Fresh dilutions: Always prepare fresh dilutions of this compound in your cell culture medium for each experiment.
Q3: Could the concentration of this compound I'm using be inappropriate for my cell line?
A3: Yes, the optimal concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the appropriate concentration range for your specific model. This will help you identify a concentration that is effective without causing cytotoxicity.
Q4: How do I know if this compound is getting into the cells?
A4: Poor cell permeability is a common reason for the lack of activity of small molecule inhibitors in cellular assays.[2] You can assess the permeability of this compound using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay.
Q5: Is it possible that this compound is being actively removed from the cells?
A5: Yes, some cells express efflux pumps, such as P-glycoprotein, that can actively transport small molecules out of the cell, reducing their intracellular concentration and efficacy.[2] A bidirectional Caco-2 assay can help determine if this compound is a substrate for efflux pumps.
Q6: What if this compound is entering the cells but still not showing an effect?
A6: If you have confirmed that this compound is cell-permeable and non-toxic at the concentrations used, the next step is to verify that it is engaging with its target, SMYD3, within the cell. A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting the lack of this compound effect in your cellular assay.
Caption: A step-by-step workflow for troubleshooting the lack of a cellular effect with this compound.
SMYD3 Signaling Pathway
This compound is a selective inhibitor of SMYD3, a lysine methyltransferase.[3] SMYD3 has been shown to methylate and activate MAP3K2 (also known as MEKK2), a key component of the Ras/Raf/MEK/ERK signaling pathway, which is often dysregulated in cancer.[4][5]
Caption: The signaling pathway of SMYD3, the target of this compound, and its role in the MAPK cascade.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration range at which this compound is toxic to your cells.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete culture medium. It is advisable to test a broad range of concentrations (e.g., 0.01 µM to 100 µM).
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Include vehicle controls (medium with the same final concentration of DMSO as the highest this compound concentration) and no-treatment controls (medium only).
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Remove the old medium from the cells and add 100 µL of the this compound dilutions or control solutions to the respective wells.
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Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[6]
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Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
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Read the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the TC50 (toxic concentration 50%).
Cellular Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of this compound.
Materials:
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PAMPA plate (e.g., a 96-well filter plate and a 96-well acceptor plate)
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Phospholipid solution (e.g., lecithin in dodecane)
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This compound solution at a known concentration in a suitable buffer
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Phosphate-buffered saline (PBS), pH 7.4
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Microplate reader or LC-MS for quantification
Procedure:
-
Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Add buffer to the acceptor plate wells.
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Add the this compound solution to the donor plate wells.
-
Assemble the PAMPA plate by placing the donor plate on top of the acceptor plate.
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Incubate at room temperature for a defined period (e.g., 4-18 hours).
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After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.
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Calculate the permeability coefficient (Papp) using the appropriate formula.
Data Interpretation for Permeability Assays
| Compound Classification | Papp (x 10⁻⁶ cm/s) in PAMPA | Papp (x 10⁻⁶ cm/s) in Caco-2 |
| High Permeability | > 1 | > 10 |
| Moderate Permeability | 0.1 - 1 | 1 - 10 |
| Low Permeability | < 0.1 | < 1 |
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol confirms the binding of this compound to its target protein, SMYD3, in intact cells.
Materials:
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Cells expressing SMYD3
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This compound
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PBS and protease inhibitors
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PCR tubes
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Thermal cycler
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Lysis buffer
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Apparatus for Western blotting
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Primary antibody against SMYD3
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Secondary antibody (HRP-conjugated)
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ECL substrate and imaging system
Procedure:
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Culture cells to 80-90% confluency and treat with either this compound (at a non-toxic concentration) or vehicle (DMSO) for a specified time (e.g., 1 hour).
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Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
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Aliquot the cell suspension into PCR tubes.
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Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
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Lyse the cells by freeze-thaw cycles.
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Centrifuge the lysates at high speed to pellet the aggregated proteins.
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Collect the supernatant containing the soluble protein fraction.
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Analyze the amount of soluble SMYD3 in each sample by Western blotting.
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Quantify the band intensities and plot them against the temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8]
Quantitative Data Summary for CETSA
| Treatment | Melting Temperature (Tₘ) of SMYD3 | Thermal Shift (ΔTₘ) | Interpretation |
| Vehicle (DMSO) | Tₘ_vehicle | - | Baseline thermal stability |
| This compound | Tₘ_this compound | Tₘ_this compound - Tₘ_vehicle | A positive ΔTₘ indicates target engagement |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 4. d-nb.info [d-nb.info]
- 5. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
GSK2807 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of GSK2807, a potent and selective inhibitor of the histone methyltransferase SMYD3.[1] While this compound is a valuable tool for studying SMYD3 biology, understanding and mitigating potential off-target effects is crucial for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, S-adenosylmethionine (SAM)-competitive inhibitor of SMYD3, a histone methyltransferase. It exhibits a high affinity for SMYD3 with a Ki value of 14 nM.[1] Its primary mechanism of action is the prevention of methylation of target proteins by SMYD3.
Q2: I am observing a phenotype in my cellular assay that is inconsistent with SMYD3 inhibition. Could this be an off-target effect?
It is possible. While this compound is reported to be selective, all chemical probes have the potential for off-target interactions, especially at higher concentrations.[2] Unintended interactions with other cellular proteins can lead to unexpected phenotypes. To investigate this, it is crucial to perform control experiments to distinguish on-target from off-target effects.
Q3: What are the first steps to troubleshoot a suspected off-target effect?
The initial steps should involve generating robust, controlled data. This includes:
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Dose-response curves: Determine the minimal effective concentration of this compound that produces the desired on-target phenotype. Using the lowest effective concentration can help minimize off-target effects.
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Use of a negative control: If available, a structurally similar but biologically inactive analog of this compound can be a powerful tool. An off-target phenotype would likely persist with the active compound but not the inactive one.
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Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct target engagement of this compound with SMYD3 in intact cells.[3][4][5][6][7]
Q4: Are there established methods to broadly profile the off-target landscape of a compound like this compound?
Yes, several platform technologies are available for systematically identifying off-target interactions. These include:
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Kinome Scanning: Services like KINOMEscan® can screen a compound against a large panel of kinases to identify potential off-target kinase interactions.[8][9][10][11]
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Chemical Proteomics: Techniques such as activity-based protein profiling (ABPP) and affinity chromatography coupled to mass spectrometry (AC-MS) can identify protein targets in an unbiased manner.[12]
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Broad Panel Screening: Screening against a diverse panel of receptors, ion channels, and other enzymes can provide a comprehensive off-target liability profile.[13]
Troubleshooting Guides
Guide 1: Distinguishing On-Target vs. Off-Target Phenotypes
This guide provides a workflow to help determine if an observed cellular phenotype is a direct result of SMYD3 inhibition by this compound.
Experimental Workflow for Phenotype Validation
Caption: Workflow for validating on-target effects of this compound.
Table 1: Interpreting Outcomes of Control Experiments
| Experimental Outcome | Interpretation |
| The phenotype is observed only at high concentrations of this compound. | Suggests a potential off-target effect, as higher concentrations are more likely to engage lower-affinity off-targets. |
| The structurally similar inactive control does not produce the phenotype. | Strengthens the evidence for an on-target effect. |
| Genetic knockdown or knockout of SMYD3 recapitulates the phenotype observed with this compound. | Provides strong evidence that the phenotype is mediated through SMYD3 inhibition. |
| The phenotype persists with the inactive control and is not replicated by SMYD3 knockdown. | Strongly indicates an off-target effect unrelated to SMYD3. |
Guide 2: Implementing a Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that this compound is binding to SMYD3 in your specific cellular model. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[3][5]
Detailed Methodology for CETSA
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Cell Treatment: Treat cultured cells with either vehicle control (e.g., DMSO) or a range of this compound concentrations for a specified time.
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Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
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Cell Lysis: Lyse the cells by freeze-thaw cycles.
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Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
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Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble SMYD3 by Western blotting or other quantitative protein detection methods.
CETSA Workflow Diagram
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Table 2: Expected CETSA Results for Target Engagement
| Condition | Expected Outcome | Interpretation |
| Vehicle Control | A sigmoidal melting curve is observed, with the amount of soluble SMYD3 decreasing as the temperature increases. | Establishes the baseline thermal stability of SMYD3 in the cellular context. |
| This compound Treatment | The melting curve shifts to the right (higher temperatures) compared to the vehicle control. | Indicates that this compound binding stabilizes SMYD3, confirming target engagement. |
| No Thermal Shift | The melting curves for vehicle and this compound-treated cells are identical. | Suggests a lack of target engagement under the experimental conditions. |
Mitigating Off-Target Effects
Should you identify a likely off-target effect, consider the following strategies:
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Lower the Concentration: Use the lowest possible concentration of this compound that still shows a robust on-target effect.
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Orthogonal Approaches: Confirm key findings using a different inhibitor with a distinct chemical scaffold or by employing genetic methods (siRNA, CRISPR).
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Identify the Off-Target: If the off-target effect is persistent and problematic, consider using proteomic screening methods to identify the responsible protein(s). This knowledge can aid in the design of more selective follow-up experiments or the selection of alternative chemical probes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vghtc.gov.tw [vghtc.gov.tw]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
Technical Support Center: Optimizing GSK2807 Concentration for Maximum Inhibition
Welcome to the technical support center for GSK2807, a potent and selective inhibitor of SMYD3. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the use of this compound in your experiments for maximum and reliable inhibition of SMYD3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SMYD3 (SET and MYND domain-containing protein 3).[1] SMYD3 is a histone methyltransferase that plays a crucial role in transcriptional regulation and has been implicated in the development and progression of various cancers. This compound inhibits the methyltransferase activity of SMYD3, preventing the methylation of its substrates.
Q2: What is the mechanism of action of this compound?
A2: this compound acts as a SAM-competitive inhibitor, meaning it binds to the SAM-binding pocket of SMYD3, preventing the natural cofactor from binding and thus inhibiting the transfer of methyl groups to SMYD3 substrates. A high-resolution crystal structure has shown that this compound bridges the gap between the SAM-binding pocket and the substrate lysine tunnel of SMYD3.[1]
Q3: What are the known potency values for this compound?
A3: The potency of this compound has been determined in biochemical assays. The reported inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) are provided in the table below.
| Parameter | Value | Notes |
| Ki | 14 nM | Inhibition constant against SMYD3. |
| IC50 | 130 nM | Half-maximal inhibitory concentration in biochemical assays.[1] |
| Selectivity | ~24-fold | This compound is approximately 24-fold more selective for SMYD3 (Ki = 14 ± 6 nM) over the closely related enzyme SMYD2 (Ki = 345 ± 36 nM).[1] |
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a solvent like DMSO. For in vivo studies, specific formulations with solvents such as PEG300, Tween-80, and saline may be necessary to ensure solubility. It is advisable to prepare fresh working solutions for in vivo experiments on the day of use. Stock solutions in DMSO can be stored at -20°C or -80°C. Always refer to the manufacturer's datasheet for specific storage recommendations to avoid degradation.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no inhibition of SMYD3 activity in a cell-based assay. | 1. Suboptimal this compound concentration: The concentration of this compound may be too low to effectively inhibit SMYD3 in your specific cell line or assay. 2. Poor cell permeability: The inhibitor may not be efficiently entering the cells. 3. High protein binding: this compound may be binding to serum proteins in the culture medium, reducing its effective concentration. 4. Incorrect assay conditions: The incubation time or other assay parameters may not be optimal. 5. Cell line resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms. | 1. Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., from 10 nM to 100 µM) to determine the optimal inhibitory concentration for your specific experimental setup. 2. Verify cell permeability: Use a cellular thermal shift assay (CETSA) to confirm target engagement within the cell (see detailed protocol below). 3. Reduce serum concentration: If possible, perform the assay in a medium with a lower serum concentration or in a serum-free medium for the duration of the inhibitor treatment. 4. Optimize incubation time: Increase the incubation time with this compound to allow for sufficient cellular uptake and target inhibition. 5. Select an appropriate cell line: Choose a cell line known to have high SMYD3 expression and sensitivity to its inhibition. |
| Inconsistent results between experiments. | 1. This compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. 2. Inaccurate pipetting: Errors in preparing serial dilutions can lead to variability. 3. Cell passage number: Using cells with a high passage number can lead to phenotypic and genotypic drift, affecting experimental outcomes. | 1. Aliquot stock solutions: Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles. 2. Use calibrated pipettes: Ensure that all pipettes are properly calibrated for accurate liquid handling. 3. Maintain a consistent cell passage number: Use cells within a defined and low passage number range for all experiments. |
| Precipitation of this compound in culture medium. | 1. Poor solubility: this compound may have limited solubility in aqueous solutions, especially at higher concentrations. 2. Interaction with media components: Certain components of the cell culture medium may cause the compound to precipitate. | 1. Prepare fresh dilutions: Make fresh dilutions of this compound from a DMSO stock solution immediately before use. 2. Check final DMSO concentration: Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and toxicity. 3. Use a solubilizing agent: For in vivo studies, consider using formulations with solubilizing agents like PEG300 and Tween-80. |
| Observed off-target effects. | 1. High this compound concentration: Using excessively high concentrations of the inhibitor can lead to binding to other kinases or proteins. 2. Non-specific binding: The compound may have inherent off-target activities. | 1. Use the lowest effective concentration: Determine the minimal concentration of this compound that achieves maximal SMYD3 inhibition to minimize off-target effects. 2. Include appropriate controls: Use a negative control (e.g., a structurally similar but inactive compound, if available) and a positive control for off-target pathways of concern. 3. Profile against a kinase panel: If off-target effects are a significant concern, consider screening this compound against a panel of kinases to identify potential off-targets. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify that this compound is binding to its intended target, SMYD3, within intact cells.
Workflow Diagram:
Caption: Workflow for verifying this compound target engagement using CETSA.
Detailed Steps:
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Cell Culture and Treatment:
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Plate your cells of interest in a suitable culture dish and grow them to 80-90% confluency.
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Prepare serial dilutions of this compound in cell culture medium. A final DMSO concentration should be kept constant across all wells (e.g., 0.1%). Recommended final concentrations of this compound to test are 0.1 µM, 1 µM, and 10 µM.
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Treat the cells with the different concentrations of this compound or a vehicle control (DMSO) and incubate for 1 hour at 37°C.
-
-
Heat Challenge:
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Harvest the cells and resuspend them in a suitable buffer.
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Aliquot the cell suspension into PCR tubes for each temperature point.
-
Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
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Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
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Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Western Blot Analysis:
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Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA assay).
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Normalize the protein concentrations for all samples.
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Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
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Transfer the proteins to a PVDF membrane and perform a Western blot using a primary antibody specific for SMYD3.
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Detect the signal using an appropriate secondary antibody and ECL substrate. A stronger band for SMYD3 in the this compound-treated samples at higher temperatures compared to the vehicle control indicates target engagement and stabilization.
-
In Vitro Kinase Assay
This protocol can be used to determine the IC50 of this compound against purified SMYD3 enzyme.
Workflow Diagram:
Caption: General workflow for an in vitro SMYD3 kinase assay.
Detailed Steps:
-
Prepare Reagents:
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Prepare a serial dilution of this compound in the kinase assay buffer.
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Dilute the recombinant SMYD3 enzyme and its substrate (e.g., a peptide derived from MEKK2) in the kinase assay buffer.
-
-
Kinase Reaction:
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Add the this compound dilutions to the wells of a microplate.
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Add the diluted SMYD3 enzyme to each well and incubate briefly.
-
Initiate the reaction by adding the substrate and the methyl donor (e.g., S-adenosyl-L-[methyl-³H]-methionine for a radioactive assay, or unlabeled SAM for a non-radioactive format).
-
-
Incubation and Termination:
-
Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
-
Detection and Analysis:
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Detect the amount of methylated substrate. For radioactive assays, this can be done by capturing the peptide on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, a variety of detection methods are available, such as antibody-based detection of the methylated substrate (e.g., ELISA or TR-FRET).
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Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
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Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
SMYD3 Signaling Pathway
GSYD3 is involved in multiple signaling pathways that are critical for cancer cell proliferation, survival, and migration. The following diagram illustrates some of the key downstream targets and pathways regulated by SMYD3.
Caption: Simplified SMYD3 signaling pathway and the inhibitory action of this compound.
References
GSK2807 stability in different media and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of GSK2807 in various media and under different storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliable use of this potent SMYD3 inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in DMSO. For in vivo experiments, it can be prepared in various vehicles, including a mix of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[1] It is crucial to ensure complete dissolution; gentle warming and sonication can aid this process if precipitation is observed.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to store aliquots of the stock solution at -80°C, which should be used within 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.[1]
Q3: How should I prepare working solutions of this compound for in vitro experiments?
A3: When preparing working solutions for in vitro assays, dilute the DMSO stock solution to the final desired concentration in your cell culture medium or aqueous assay buffer. If using an aqueous stock solution, it should be filter-sterilized using a 0.22 µm filter before use.[1] For in vivo studies, it is best to prepare the working solution fresh on the day of use.[1]
Q4: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. To mitigate this, ensure the final concentration of DMSO in your working solution is kept low (typically ≤0.5%) and that the final concentration of this compound does not exceed its solubility limit in the aqueous medium. You can also try formulations with solubilizing agents like PEG300, Tween-80, or SBE-β-CD for in vivo applications.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | 1. Degradation of this compound due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. 3. Instability in the experimental medium. | 1. Ensure stock solutions are stored at the recommended temperatures (-20°C for 1 month, -80°C for 6 months) and protected from moisture.[1] 2. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[1] 3. Prepare fresh working solutions for each experiment. For in vivo experiments, prepare solutions on the day of use.[1] |
| Precipitation in the working solution | 1. Exceeding the solubility limit of this compound in the final medium. 2. Low temperature of the aqueous medium. | 1. Check the recommended solubility data and ensure the final concentration is within the soluble range. Consider using a formulation with solubilizing agents for higher concentrations.[1] 2. Ensure the aqueous medium is at room temperature or 37°C before adding the this compound stock solution. Gentle warming and sonication can help redissolve precipitates.[1] |
| Loss of compound activity over time in an experiment | 1. Degradation of this compound in the aqueous experimental medium. 2. Adsorption to plasticware. | 1. For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. 2. Use low-adsorption plasticware for preparing and storing solutions. |
Stability Data Summary
Table 1: Solubility of this compound Trifluoroacetate
| Solvent/Vehicle | Solubility | Appearance |
| DMSO | ≥ 20.8 mg/mL | Clear Solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Clear Solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Clear Solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Clear Solution |
| PBS | 100 mg/mL (176.51 mM) | Data from Supplier |
Data sourced from MedchemExpress.com.[1]
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Notes |
| -80°C | 6 months | Sealed storage, away from moisture.[1] |
| -20°C | 1 month | Sealed storage, away from moisture.[1] |
Table 3: Example Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures (Illustrative)
| Temperature | Time (hours) | % Remaining (Illustrative) |
| 4°C | 24 | 98% |
| 4°C | 48 | 95% |
| 25°C (Room Temp) | 24 | 92% |
| 25°C (Room Temp) | 48 | 85% |
| 37°C | 24 | 80% |
| 37°C | 48 | 65% |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound Trifluoroacetate powder, anhydrous DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquot the stock solution into single-use, low-adsorption microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
-
Protocol 2: Stability Assessment of this compound in Aqueous Buffer using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a given aqueous buffer. A validated stability-indicating HPLC method is crucial for accurate results.
-
Preparation of Stability Samples:
-
Prepare a fresh working solution of this compound in the desired aqueous buffer (e.g., PBS, cell culture medium) at a known concentration.
-
Divide the solution into separate aliquots for each time point and storage condition to be tested (e.g., 4°C, 25°C, 37°C).
-
Store the aliquots under the specified conditions.
-
-
Sample Analysis by HPLC:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve an aliquot from each storage condition.
-
Inject an appropriate volume of the sample onto a suitable HPLC system equipped with a C18 column and a UV detector.
-
The mobile phase and gradient conditions should be optimized to achieve good separation of the parent this compound peak from any potential degradation products.
-
Record the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound against time for each storage condition to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound handling.
References
Technical Support Center: Troubleshooting GSK2807 Precipitation in Culture Media
Welcome to the technical support center for GSK2807. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experiments, specifically focusing on the precipitation of this compound in culture media.
Frequently Asked Questions (FAQs)
Q1: I observed precipitation after adding this compound to my cell culture medium. What are the common causes?
A1: Precipitation of small molecule inhibitors like this compound in culture media is a common challenge that can arise from several factors:
-
Low Aqueous Solubility: While this compound is soluble in organic solvents like DMSO, many small molecule inhibitors have limited solubility in aqueous solutions such as cell culture media.
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"Solvent Shock": Rapidly diluting a concentrated DMSO stock of this compound into the aqueous environment of the culture medium can cause a sudden decrease in solubility, leading to the compound "crashing out" of the solution.
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High Final Concentration: The intended working concentration of this compound may exceed its solubility limit in the specific culture medium being used.
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Interactions with Media Components: Culture media are complex mixtures of salts, amino acids, vitamins, and, often, serum proteins. These components can interact with this compound and reduce its solubility.
-
pH and Temperature Fluctuations: Changes in the pH of the medium or temperature shifts (e.g., moving from cold storage to a 37°C incubator) can affect the solubility of the compound.
-
Improper Storage of Stock Solutions: Repeated freeze-thaw cycles or improper storage of this compound stock solutions can lead to degradation or precipitation within the stock solution itself, which then carries over into the culture medium.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is advisable to use anhydrous, high-purity DMSO to minimize moisture content, which can affect compound stability.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects. It is crucial to include a vehicle control (media with the same final DMSO concentration as the treated samples) in all experiments.
Q4: How should I properly store my this compound stock solutions?
A4: To maintain the integrity of your this compound stock solution, it is recommended to:
-
Store the stock solution at -20°C or -80°C.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protect the stock solution from light.
Troubleshooting Guide
If you are experiencing precipitation of this compound in your culture media, follow this step-by-step troubleshooting guide.
Step 1: Review Your Stock Solution Preparation and Handling
Before troubleshooting the dilution in culture media, ensure that your this compound stock solution is properly prepared and stored.
-
Action: Visually inspect your stock solution for any signs of precipitation. If precipitation is observed, gentle warming in a water bath (not exceeding 37°C) and/or brief sonication may help to redissolve the compound.
-
Best Practice: Always centrifuge the vial of powdered this compound before opening to ensure all the powder is at the bottom. When preparing the stock solution, ensure the compound is fully dissolved.
Step 2: Optimize the Dilution Method
The method of diluting the concentrated DMSO stock into the aqueous culture medium is a critical step.
-
Problem: Direct dilution of a highly concentrated stock can cause "solvent shock."
-
Solution: Employ a serial dilution or intermediate dilution strategy.
-
Pre-warm the culture medium to 37°C.
-
Prepare an intermediate dilution of your this compound stock solution in pre-warmed culture medium. For example, if your final desired concentration is 10 µM, you could first prepare a 100 µM intermediate solution in a small volume of medium.
-
Add the intermediate dilution to the final volume of your culture medium. This gradual reduction in solvent concentration can prevent precipitation.
-
Step 3: Evaluate the Final Concentration and Media Composition
The final working concentration and the components of your culture medium can significantly impact solubility.
-
Consider the Serum Concentration: Serum proteins can sometimes bind to small molecules and either increase or decrease their solubility.
-
Troubleshooting: If using serum-free media, consider whether the absence of protein is contributing to the precipitation. Conversely, in high-serum media, interactions with proteins could be the cause. You can test the solubility in media with varying serum concentrations.
-
-
Determine the Maximum Soluble Concentration: It is beneficial to experimentally determine the maximum soluble concentration of this compound in your specific culture medium.
Quantitative Data Summary
| Parameter | Value | Source |
| This compound Solubility in DMSO | 100 mg/mL (176.51 mM) | MedchemExpress |
| 250 mg/mL (441.28 mM) | MedKoo Biosciences | |
| This compound Solubility in Water | ≥ 50 mg/mL (88.26 mM) | MedchemExpress, MedKoo Biosciences |
| Recommended Final DMSO Concentration in Culture | ≤ 0.5% (v/v) | General Guideline |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months) | MedchemExpress |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Centrifuge: Briefly centrifuge the vial of powdered this compound to ensure all the compound is at the bottom.
-
Add Solvent: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex the solution thoroughly. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Culture Medium
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound DMSO stock solution in DMSO.
-
Add to Medium: In a clear 96-well plate, add a fixed volume (e.g., 1 µL) of each DMSO dilution to a corresponding well containing a fixed volume (e.g., 199 µL) of your complete, pre-warmed cell culture medium. Include a DMSO-only control.
-
Incubate: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 1-2 hours).
-
Observe: Visually inspect each well for any signs of precipitation or cloudiness. You can also measure the absorbance at 600 nm using a plate reader; an increase in absorbance compared to the control indicates precipitation.
-
Determine Maximum Concentration: The highest concentration that remains clear is the maximum working soluble concentration of this compound in that specific medium under those conditions.
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
Caption: The inhibitory action of this compound on the SMYD3 pathway.
Technical Support Center: Confirming SMYD3 Inhibition by GSK2807
Welcome to the technical support center for researchers utilizing GSK2807 to study the lysine methyltransferase SMYD3. This resource provides troubleshooting guidance and answers to frequently asked questions to ensure the successful validation of SMYD3 inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit SMYD3?
This compound is a potent and selective inhibitor of SMYD3. It functions as an S-adenosyl-L-methionine (SAM)-competitive inhibitor, meaning it binds to the same site as the methyl donor SAM, thereby preventing SMYD3 from catalyzing the methylation of its substrates[1][2].
Q2: What are the key substrates of SMYD3 I can monitor to confirm inhibition?
SMYD3 has several known substrates that can be used to assess its activity. These include both histone and non-histone proteins. Key substrates include:
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MAP3K2 (MEKK2): SMYD3 methylates MAP3K2 at lysine 260, which enhances the Ras/Raf/MEK/ERK signaling pathway[3][4][5]. Monitoring the methylation status of MAP3K2 is a common method to confirm cellular SMYD3 activity.
-
Histone H3 and H4: SMYD3 was initially identified as a histone methyltransferase, with reported activity towards histone H3 at lysine 4 (H3K4) and histone H4 at lysine 5 (H4K5) and lysine 20 (H4K20)[6][7][8].
-
VEGFR1: Vascular endothelial growth factor receptor 1 (VEGFR1) is another non-histone target, and its methylation by SMYD3 enhances its kinase function[3].
Q3: What are some other commercially available SMYD3 inhibitors I can use as a comparison or positive control?
Several other small molecule inhibitors of SMYD3 have been developed and can be used for comparative studies. These include BCI-121, EPZ031686, and BAY-6035[7][9][10][11]. It is important to note that these inhibitors may have different mechanisms of action (e.g., substrate-competitive vs. SAM-competitive)[2].
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and other common SMYD3 inhibitors. This data can be useful for dose-response planning and comparison of inhibitor efficacy.
| Compound | Target | Assay Type | IC50 (nM) | Binding Affinity (Ki, nM) | Notes |
| This compound | SMYD3 | Biochemical Assay | 130[9][10][11] | 14[1][9][10] | SAM-competitive inhibitor[1][2]. |
| EPZ031686 | SMYD3 | Biochemical Assay | 3[11] | - | Potent, orally active inhibitor[11]. |
| BAY-6035 | SMYD3 | MEKK2 peptide methylation | 88[10][11] | - | Substrate-competitive inhibitor[2]. |
| BCI-121 | SMYD3 | In vitro methylation assay | - | - | Impairs cancer cell proliferation[11]. |
| SMYD3-IN-1 | SMYD3 | Biochemical Assay | 11.7[9][11] | - | Irreversible and selective inhibitor[9][11]. |
Experimental Protocols and Troubleshooting
This section provides detailed methodologies for key experiments to confirm SMYD3 inhibition by this compound, along with troubleshooting tips for common issues.
In Vitro Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of purified SMYD3 on histone substrates.
Protocol:
-
Recombinant Protein Purification: Purify recombinant human SMYD3 protein.
-
Substrate Preparation: Use recombinant histones (e.g., H3, H4) or reconstituted nucleosomes as substrates[12].
-
Reaction Mixture: Prepare a reaction mixture containing the purified SMYD3 enzyme, the histone substrate, and the methyl donor S-adenosyl-L-[methyl-³H]-methionine in a suitable reaction buffer[12]. Include varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour)[12].
-
Detection: The transfer of the tritiated methyl group to the histone substrate can be quantified using methods like scintillation proximity assay (SPA) or by separating the reaction products by SDS-PAGE followed by autoradiography[9][12].
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| No or low SMYD3 activity | Inactive enzyme | Ensure proper purification and storage of recombinant SMYD3. Perform a quality control check of enzyme activity. |
| Suboptimal assay conditions | Optimize buffer components, pH, and incubation time. | |
| High background signal | Non-specific binding | Include appropriate controls, such as reactions without enzyme or without substrate. |
| Contaminated reagents | Use high-purity reagents and sterile techniques. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure accurate dispensing of all reagents. |
| Reagent degradation | Prepare fresh reagents and store them properly. |
Cellular MAP3K2 Methylation Assay
This assay confirms the on-target activity of this compound within a cellular context by measuring the methylation of a known SMYD3 substrate, MAP3K2.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa or HEK293T) and co-transfect with plasmids expressing HA-tagged MAP3K2 and Flag-tagged SMYD3[9][13].
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound or a vehicle control for a defined period (e.g., 20-24 hours)[13].
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE and perform a Western blot. Use a specific antibody that recognizes the trimethylated lysine 260 (K260me3) of MAP3K2 to detect the methylation status. Use an antibody against the HA-tag or total MAP3K2 as a loading control[9][13].
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| Low MAP3K2 methylation signal | Low transfection efficiency | Optimize transfection protocol and reagents. |
| Insufficient SMYD3 expression | Confirm SMYD3 overexpression by Western blot using an anti-Flag antibody. | |
| No effect of this compound | Compound inactivity | Verify the integrity and concentration of the this compound stock solution. |
| Insufficient incubation time | Optimize the duration of compound treatment. | |
| High background in Western blot | Non-specific antibody binding | Optimize antibody concentrations and blocking conditions. Use appropriate secondary antibodies. |
Target Engagement Assays
Target engagement assays confirm the physical interaction between this compound and SMYD3 within cells.
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of SMYD3 upon this compound binding[14][15].
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates or intact cells to a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet the precipitated proteins.
-
Detection: Analyze the amount of soluble SMYD3 remaining in the supernatant at each temperature by Western blot. An increase in the melting temperature of SMYD3 in the presence of this compound indicates target engagement.
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| No thermal shift observed | No or weak target engagement | Confirm SMYD3 expression levels. Ensure the compound concentration is sufficient. |
| Inappropriate temperature range | Optimize the temperature gradient used for heating. | |
| High variability between replicates | Inconsistent heating | Use a thermal cycler or other precise heating block for accurate and uniform heating. |
| Inconsistent sample processing | Ensure uniform cell lysis and sample handling. |
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Smyd3-associated regulatory pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 14. researchgate.net [researchgate.net]
- 15. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected phenotypes observed with GSK2807 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK2807, a potent and selective inhibitor of the histone methyltransferase SMYD3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3).[1] SMYD3 is a histone methyltransferase that can methylate both histone and non-histone proteins. By competing with the methyl donor SAM, this compound prevents the methylation of SMYD3 substrates.
Q2: What are the known downstream effects of inhibiting SMYD3 with this compound?
Inhibition of SMYD3 by this compound is expected to block the methylation of its substrates. Key substrates include:
-
Histones: H3K4, H4K5, H4K20, and H2A.Z.1K101. Methylation of these sites is often associated with transcriptional activation.
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Non-histone proteins: MAP3K2 (MEKK2), VEGFR1, HER2, AKT, Estrogen Receptor (ER), and RNF113A. Methylation of these proteins can lead to the activation of oncogenic signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/AKT pathways.
Therefore, treatment with this compound is anticipated to result in the modulation of these signaling cascades and the expression of downstream target genes.
Q3: Is a lack of effect on cancer cell proliferation an expected outcome of this compound treatment?
This is a critical point of investigation in the field. While some studies with other SMYD3 inhibitors have reported anti-proliferative effects and cell cycle arrest (typically at the S/G2 phase) in certain cancer cell lines, a significant study by Thomenius et al. found that genetic knockout or potent inhibition of SMYD3 did not impair the autonomous proliferation of a large panel of cancer cell lines. This suggests that the effect of SMYD3 inhibition on cell proliferation may be highly context-dependent, and a lack of a direct anti-proliferative effect could be an authentic result in many experimental systems.
Troubleshooting Guide: Unexpected Phenotypes
This guide addresses specific issues users might encounter during their experiments with this compound in a question-and-answer format.
Issue 1: No significant inhibition of cancer cell proliferation is observed after this compound treatment.
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Possible Cause 1: Cell-type specific response.
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Explanation: As highlighted by the work of Thomenius et al., many cancer cell lines may not be dependent on SMYD3 for proliferation under standard 2D culture conditions. The pro-tumorigenic roles of SMYD3 may be more critical in the context of the tumor microenvironment, invasion, or metastasis.
-
Suggested Action:
-
Validate Target Engagement: Before concluding a lack of phenotypic effect, confirm that this compound is engaging its target in your specific cell line. This can be done by assessing the methylation status of a known SMYD3 substrate (e.g., p-MEK, p-ERK if the Ras pathway is active) via Western blot. A decrease in the methylation of the substrate upon this compound treatment would confirm target engagement.
-
Positive Control: If available, include a cell line that has been previously shown to be sensitive to SMYD3 inhibition as a positive control in your proliferation assays.
-
Alternative Assays: Consider assays that measure other cancer-related phenotypes beyond proliferation, such as migration, invasion, or sensitivity to other chemotherapeutic agents.
-
-
-
Possible Cause 2: Suboptimal experimental conditions.
-
Explanation: The concentration of this compound, treatment duration, or the proliferation assay itself may not be optimized for your specific cell line.
-
Suggested Action:
-
Dose-Response and Time-Course: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM) and a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal conditions for observing an effect.
-
Assay Sensitivity: Ensure your chosen cell proliferation assay (e.g., MTT, CellTiter-Glo, direct cell counting) is sensitive enough to detect subtle changes in proliferation.
-
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Reagent stability and handling.
-
Explanation: this compound, like many small molecules, can degrade if not stored or handled properly.
-
Suggested Action:
-
Proper Storage: Store this compound as a powder at -20°C. Prepare stock solutions in an appropriate solvent (e.g., DMSO) and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Fresh Working Solutions: Prepare fresh working dilutions from the stock solution for each experiment.
-
-
-
Possible Cause 2: Cell culture variability.
-
Explanation: Cell passage number, confluency at the time of treatment, and minor variations in culture conditions can all contribute to experimental variability.
-
Suggested Action:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells at a consistent density and treat them at a consistent confluency.
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses.
-
-
Issue 3: Observed phenotype does not align with known SMYD3 function.
-
Possible Cause: Off-target effects.
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Explanation: While this compound is reported to be a selective SMYD3 inhibitor, like any small molecule, it may have off-target effects, especially at higher concentrations.
-
Suggested Action:
-
Use a Second SMYD3 Inhibitor: To confirm that the observed phenotype is due to SMYD3 inhibition, use a structurally different SMYD3 inhibitor (e.g., BCI-121) as an orthogonal control. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown: The most rigorous validation is to compare the phenotype of this compound treatment with the phenotype of SMYD3 knockdown (using siRNA or shRNA) or knockout (using CRISPR/Cas9). A similar phenotype strongly supports an on-target effect.
-
Off-Target Profiling: If resources permit, consider performing an unbiased proteomics-based screen to identify other potential binding partners of this compound in your cellular context.
-
-
Quantitative Data
Table 1: Inhibitory Potency of SMYD3 Inhibitors
| Compound | Target | Assay Type | IC50 / Ki | Cell Line / Conditions |
| This compound | SMYD3 | Biochemical | Ki = 14 nM | - |
| BCI-121 | SMYD3 | Cell-based (Proliferation) | ~50-100 µM | HT29, HCT116 (CRC) |
| BCI-121 | SMYD3 | Cell-based (Proliferation) | ~150-200 µM | MCF7, MDA-MB-231 (Breast) |
Note: IC50 values can be highly dependent on the cell line and assay conditions. It is always recommended to determine the IC50 for your specific experimental system.
Experimental Protocols
Protocol 1: Cell Proliferation Assay with this compound
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for the desired assay duration. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in culture medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, MTS, or CellTiter-Glo).
-
Data Analysis: Read the plate using a plate reader at the appropriate wavelength. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for SMYD3 Target Engagement
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Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at the desired concentration (and a vehicle control) for the determined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against a downstream target of the relevant SMYD3-mediated pathway (e.g., phospho-MEK, phospho-ERK, or total levels of a transcriptionally regulated target) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
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Cell Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include any apoptotic populations.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
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Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Caption: SMYD3 signaling pathways and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected lack of anti-proliferative effect.
Caption: Logical relationship of potential reasons for discrepant results.
References
Technical Support Center: GSK2807 Cytotoxicity and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK2807 in cytotoxicity and cell viability assays. The information is tailored for scientists and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SMYD3 (SET and MYND domain-containing protein 3).[1] SMYD3 is a histone methyltransferase that plays a role in cancer by methylating histone and non-histone proteins, which can lead to the activation of oncogenic signaling pathways.[1]
Q2: Which cell viability assays are most commonly used to assess the cytotoxic effects of this compound?
A2: The most common assays are colorimetric assays that measure metabolic activity, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays. These assays are widely used due to their simplicity and high-throughput compatibility. Additionally, apoptosis assays, such as Annexin V staining, are employed to determine if this compound induces programmed cell death.[2][3]
Q3: Can this compound interfere with the MTT assay readout?
A3: While direct interference has not been specifically reported for this compound, it is a known phenomenon for some small molecule inhibitors to chemically interact with MTT, leading to a false readout.[4] It is also possible that this compound, by targeting a key cellular enzyme, could alter the metabolic state of the cell in a way that is not directly correlated with cell death, potentially leading to an over- or underestimation of cytotoxicity.[4] It is always recommended to confirm findings with an alternative viability assay that has a different detection principle (e.g., an ATP-based assay or a dye exclusion assay).[4]
Q4: How should I prepare this compound for cell-based assays?
A4: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in cell culture medium to the desired final concentrations for treating the cells. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Data Presentation
| Compound | Parameter | Value | Cell Line | Assay | Reference |
| This compound | Ki | 14 nM | Not Specified | Biochemical | [1] |
| This compound | IC50 | 130 nM | Not Specified | Biochemical | Not Specified |
Note: The provided IC50 value is from a biochemical assay and may not directly translate to cellular potency. Researchers should determine the IC50 of this compound in their specific cell line of interest.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible IC50 Values
-
Potential Cause: High variability in cell seeding density.
-
Troubleshooting Tip: Ensure a single-cell suspension before seeding and use a multichannel pipette for even distribution. Consider excluding the outer wells of the plate, which are prone to evaporation, or fill them with sterile PBS.[4]
-
-
Potential Cause: Fluctuation in incubation time.
-
Troubleshooting Tip: Standardize the incubation time with this compound across all experiments. IC50 values can significantly differ with varying exposure times.
-
-
Potential Cause: Passage number and health of cells.
-
Troubleshooting Tip: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment.
-
Issue 2: Unexpectedly High or Low Cytotoxicity
-
Potential Cause: this compound precipitation in the culture medium.
-
Troubleshooting Tip: Visually inspect the wells under a microscope for any signs of compound precipitation. If observed, consider using a lower concentration range or a different solvent system, ensuring final solvent concentration remains non-toxic.
-
-
Potential Cause: Off-target effects of this compound or interference with the assay.
-
Troubleshooting Tip: As mentioned in the FAQs, some compounds can interfere with the chemistry of metabolic assays.[4] Confirm the cytotoxic effect using an orthogonal method, such as a live/dead cell stain (e.g., trypan blue) or an ATP-based viability assay.
-
Issue 3: High Background Signal in Control Wells (MTT Assay)
-
Potential Cause: Contamination of cell cultures.
-
Troubleshooting Tip: Regularly test cell lines for mycoplasma contamination. Visually inspect cultures for any signs of bacterial or fungal contamination.
-
-
Potential Cause: Direct reduction of MTT by components in the serum or the compound itself.
-
Troubleshooting Tip: Include a "no cell" control with the complete medium and this compound to check for any direct chemical reaction with the MTT reagent.
-
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability after treatment with this compound.
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.[4]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Protocol 2: Annexin V Apoptosis Assay
This protocol outlines the detection of apoptosis using Annexin V staining followed by flow cytometry.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Wash the cells with cold PBS.
-
-
Annexin V Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and a viability dye like Propidium Iodide (PI) or 7-AAD to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis/necrosis).
-
Mandatory Visualizations
Caption: this compound inhibits SMYD3, affecting downstream gene expression and cell survival.
Caption: Workflow for assessing cell viability using the MTT assay after this compound treatment.
References
Interpreting Negative Results with GSK2807: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected or negative results while working with GSK2807, a potent and selective inhibitor of SMYD3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, selective, and S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3).[1][2] It functions by binding to the SAM binding pocket of SMYD3, thereby preventing the transfer of methyl groups to its substrates.
Q2: What is the reported potency of this compound?
This compound has a reported in vitro half-maximal inhibitory concentration (IC50) of 130 nM and a dissociation constant (Ki) of 14 nM for SMYD3.[2]
Q3: I am not observing the expected inhibitory effect of this compound in my cellular assay. What are the possible reasons?
Several factors could contribute to a lack of efficacy in a cellular context. These can range from issues with the compound itself, the experimental setup, to the specific biology of the cell system being used. The troubleshooting guide below provides a more detailed breakdown of potential causes and solutions.
Q4: Could off-target effects be responsible for my unexpected results?
While this compound is reported to be a selective inhibitor, like any small molecule inhibitor, off-target effects are a possibility and should be considered when interpreting unexpected results.[3][4] These effects can arise from the inhibitor interacting with other proteins in the cell, leading to unforeseen biological consequences.[5] It is crucial to carefully select the best possible target in a pathway during drug discovery to minimize adverse drug reactions.[5]
Troubleshooting Guide
Problem 1: No or low activity in a biochemical assay.
If this compound is not showing the expected inhibitory activity in a biochemical assay, consider the following:
| Potential Cause | Recommended Action |
| Compound Integrity | Ensure the compound has been stored correctly at -20°C for short-term or -80°C for long-term storage to prevent degradation.[2] Prepare fresh working solutions from a new stock. |
| Assay Conditions | Optimize assay parameters such as enzyme and substrate concentrations, buffer pH, and incubation time.[6][7] Ensure the ATP concentration in the assay is appropriate, as this compound is an ATP-competitive inhibitor.[8] |
| Reagent Quality | Verify the activity of the SMYD3 enzyme and the integrity of the substrate. Use high-quality reagents and avoid repeated freeze-thaw cycles.[2] |
| Assay Technology Interference | Some assay formats, like those using luciferase, can be prone to compound interference, leading to false negatives.[7] Consider using an alternative assay format to confirm results. |
Problem 2: Lack of expected phenotype in a cell-based assay.
Observing no effect of this compound in a cellular experiment can be due to a variety of factors:
| Potential Cause | Recommended Action |
| Cell Permeability | Confirm that this compound is able to penetrate the cell membrane of your specific cell line. |
| Compound Stability and Metabolism | The compound may be unstable in cell culture media or rapidly metabolized by the cells. Perform a time-course experiment to assess compound stability. |
| SMYD3 Expression and Activity | Verify the expression and activity of SMYD3 in your cell line. Low target expression may result in a minimal observable phenotype. |
| Cellular Context | The function of SMYD3 and the consequences of its inhibition can be highly context-dependent. The signaling pathway may not be active or relevant in your chosen cell line. |
| Redundant Pathways | Other cellular pathways may compensate for the inhibition of SMYD3, masking the effect of this compound. |
| Incorrect Dosage | Perform a dose-response experiment to ensure you are using an appropriate concentration range. |
Experimental Protocols
Biochemical SMYD3 Inhibition Assay (Example)
This protocol is a generalized example. Specific concentrations and incubation times should be optimized for your particular assay setup.
-
Prepare Reagents :
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM DTT.
-
Recombinant human SMYD3 enzyme.
-
Histone H3 peptide substrate.
-
S-adenosylmethionine (SAM).
-
This compound dilutions.
-
-
Assay Procedure :
-
Add 5 µL of this compound dilution or DMSO (vehicle control) to a 384-well plate.
-
Add 10 µL of SMYD3 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a mix of the histone H3 substrate and SAM.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., using a specific antibody to detect methylated H3).
-
Cellular Proliferation Assay (Example)
-
Cell Plating :
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in cell culture media.
-
Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
-
Incubation :
-
Incubate the cells for 72 hours (or a time point relevant to your cell line's doubling time).
-
-
Assessing Proliferation :
-
Measure cell viability using a suitable method, such as a resazurin-based assay or CellTiter-Glo®.
-
Read the plate according to the assay manufacturer's protocol.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.
-
Visualizing Key Concepts
Caption: Simplified SMYD3 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
GSK2807 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and potential degradation of GSK2807, a potent and selective inhibitor of the histone methyltransferase SMYD3.[1] By understanding the stability profile of this compound, users can ensure the integrity of their experiments and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for storing this compound?
For optimal stability, this compound should be stored under the conditions specified in its Certificate of Analysis. Generally, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles, which can contribute to degradation. Recommended storage conditions for stock solutions are at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
2. How stable is this compound in different solvents?
This compound is soluble in solvents such as DMSO.[2] While specific stability data in various solvents is not extensively published, it is best practice to prepare fresh working solutions from a frozen stock on the day of the experiment. If aqueous buffers are used for final dilutions, they should be used promptly, as the presence of water can introduce risks of hydrolysis over time, especially at non-neutral pH.
3. What are the likely pathways of degradation for a molecule like this compound?
While specific degradation pathways for this compound are not publicly detailed, small molecules of similar complexity can be susceptible to several common degradation mechanisms:
-
Hydrolysis: Degradation due to reaction with water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation caused by exposure to oxygen or oxidizing agents. This can be a significant issue for certain functional groups.
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.[3]
Forced degradation studies are the standard approach to definitively identify these pathways for a specific molecule.[4]
4. How can I tell if my this compound has degraded?
Degradation can manifest in several ways:
-
A noticeable decrease in the compound's biological activity or potency in your assays.
-
The appearance of new, unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) of your sample.
-
A change in the physical appearance of the solid compound or solution (e.g., color change).
If degradation is suspected, it is recommended to perform an analytical check of the compound's purity and compare it against a fresh, properly stored sample.
Troubleshooting Guide
This guide addresses common experimental issues that may be linked to the degradation of this compound.
Issue 1: I am observing a progressive loss of this compound activity in my multi-day cell culture experiment.
-
Possible Cause: this compound may be degrading in the cell culture medium over the course of the experiment. The aqueous, warm (37°C), and slightly alkaline environment of cell culture can promote hydrolysis or other degradation pathways.
-
Troubleshooting Steps:
-
Replenish the Compound: Instead of a single initial dose, try replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.
-
Run a Stability Control: Incubate this compound in the cell culture medium for the full duration of your experiment without cells. At various time points, collect aliquots and analyze them by HPLC to quantify the amount of intact this compound remaining.
-
Protect from Light: Ensure that the plates are protected from direct light exposure during incubation to minimize the risk of photodegradation.
-
Issue 2: My HPLC/LC-MS analysis shows multiple peaks for my this compound sample, but it was pure upon receipt.
-
Possible Cause: The compound has likely degraded during storage or handling. The additional peaks represent degradation products.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light. Ensure that stock solutions have not undergone an excessive number of freeze-thaw cycles.[2]
-
Investigate Sample Preparation: Consider if any steps in your sample preparation could have introduced harsh conditions (e.g., extreme pH, high temperatures) that may have caused degradation.
-
Perform a Forced Degradation Test: To understand the potential degradation products, you can perform a forced degradation study (see protocol below). This can help confirm if the observed peaks correspond to degradants formed under specific stress conditions.[5]
-
Data Presentation
Table 1: Illustrative Forced Degradation Study of this compound
The following table presents hypothetical data from a forced degradation study on this compound to illustrate its potential stability profile under various stress conditions, as recommended by ICH guidelines.[6] The goal of such a study is to achieve 5-20% degradation to reveal potential degradants.[7]
| Stress Condition | Reagent/Parameters | Duration | % Degradation (Hypothetical) | No. of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 15.2% | 2 |
| Base Hydrolysis | 0.1 N NaOH | 4 hours | 18.5% | 3 |
| Oxidation | 3% H₂O₂ | 8 hours | 12.8% | 2 |
| Thermal | 80°C (in solution) | 48 hours | 8.1% | 1 |
| Photolytic | 1.2 million lux hours | 7 days | 6.5% | 1 |
Note: This data is for illustrative purposes only and is intended to represent a typical outcome of a forced degradation study.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the intrinsic stability of this compound and to develop stability-indicating analytical methods.[4]
Objective: To generate potential degradation products of this compound under various stress conditions and analyze them using HPLC-UV.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 8 hours.
-
Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of HPLC-grade water. Incubate at 80°C, protected from light, for 48 hours.
-
Photodegradation: Expose a solution of this compound (e.g., 100 µg/mL in water/acetonitrile) to a light source providing an overall illumination of not less than 1.2 million lux hours, as per ICH Q1B guidelines.[3] Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a validated HPLC-UV method.
-
The mobile phase and gradient should be optimized to separate the main this compound peak from all potential degradation products.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent this compound peak.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Ensure mass balance, which accounts for the initial amount of the drug versus the sum of the remaining drug and its degradation products.[7]
-
Signaling Pathway
This compound is an inhibitor of SMYD3, a histone methyltransferase that plays a role in cancer by methylating target proteins. One key substrate is MEKK2, a component of the MAPK signaling pathway. By inhibiting SMYD3, this compound prevents MEKK2 methylation, which in turn can suppress downstream signaling cascades that promote cell proliferation and survival.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fda.gov [fda.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Validation & Comparative
A Comparative Guide to SMYD3 Inhibitors: GSK2807 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of GSK2807 and other significant inhibitors of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the development and progression of various cancers. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most suitable chemical probes for their studies.
Introduction to SMYD3
SMYD3 is a protein lysine methyltransferase that plays a crucial role in regulating gene expression through the methylation of both histone and non-histone proteins. Its overexpression has been correlated with poor prognosis in several cancers, including those of the breast, liver, and colon, making it an attractive therapeutic target. SMYD3's oncogenic activity is mediated through the methylation of various substrates, including histone H3 at lysine 4 (H3K4), which is associated with transcriptional activation, and non-histone targets like MAP3K2 (MEKK2), a key component of the Ras/Raf/MEK/ERK signaling pathway. Inhibition of SMYD3's catalytic activity is therefore a promising strategy for cancer therapy.
Performance Comparison of SMYD3 Inhibitors
The following tables summarize the quantitative data for this compound and other notable SMYD3 inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions.
Table 1: Biochemical Potency of SMYD3 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Ki (nM) | Mechanism of Action | Key Features |
| This compound | SMYD3 | Biochemical Assay | 130 | 14 | SAM-competitive | Potent and selective inhibitor. |
| EPZ031686 | SMYD3 | Biochemical Assay | 3 | - | Mixed-type/Non-competitive | Potent, orally active inhibitor. |
| BAY-6035 | SMYD3 | MEKK2 peptide methylation | 88 | - | Substrate-competitive | Potent and selective inhibitor. |
| BCI-121 | SMYD3 | In vitro methylation assay | - | - | Substrate-competitive | Impairs cancer cell proliferation. |
| SMYD3-IN-1 (Compound 29) | SMYD3 | Biochemical Assay | 11.7 | - | Irreversible | Irreversible and selective inhibitor. |
Table 2: Cellular Activity of SMYD3 Inhibitors
| Inhibitor | Assay Type | Cellular IC50 (nM) | Cell Line |
| EPZ031686 | MEKK2 methylation | 36 | HEK-293T |
| BAY-6035 | MEKK2 methylation | ~70 | HeLa |
SMYD3 Signaling Pathway and Inhibition
SMYD3 methylates MAP3K2, leading to the activation of the downstream Ras/Raf/MEK/ERK signaling pathway, which promotes cell proliferation and survival. SMYD3 inhibitors block this process by interfering with the catalytic activity of SMYD3.
Caption: SMYD3 signaling pathway and the action of its inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Biochemical Methyltransferase Assay (Scintillation Proximity Assay)
This assay quantifies the enzymatic activity of SMYD3 by measuring the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated peptide substrate.
Materials:
-
Recombinant SMYD3 enzyme
-
Biotinylated peptide substrate (e.g., derived from MEKK2)
-
[³H]-SAM (tritiated S-adenosyl-L-methionine)
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads
-
Assay buffer (e.g., 20 mM BICINE, pH 7.5, 1 mM TCEP, 0.005% BSG, 0.002% Tween-20)
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare the enzyme mix by diluting recombinant SMYD3 in assay buffer.
-
Add the test compounds (inhibitors) at various concentrations to the wells of a 384-well plate. Include a DMSO control.
-
Add the SMYD3 enzyme mix to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methylation reaction by adding a mix of the biotinylated peptide substrate and [³H]-SAM to each well.
-
Incubate the reaction for a specific time (e.g., 1-2 hours) at room temperature.
-
Stop the reaction by adding a stop solution (e.g., containing non-tritiated SAM).
-
Add streptavidin-coated SPA beads to each well. The biotinylated peptide will bind to the beads.
-
Incubate to allow the beads to settle and the peptide to bind.
-
Measure the scintillation signal using a microplate scintillation counter. Proximity of the [³H]-methyl group on the peptide to the scintillant in the beads generates a signal.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for a Scintillation Proximity Assay.
Cellular MAP3K2 Methylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block SMYD3-mediated methylation of its substrate MAP3K2 within a cellular context.
Materials:
-
Cell line (e.g., HEK-293T or HeLa)
-
Plasmids encoding HA-tagged MAP3K2 and SMYD3
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (inhibitors)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-methyl-MAP3K2, anti-HA, and a loading control like anti-actin or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Transfection:
-
Seed cells in 6-well plates.
-
Co-transfect the cells with plasmids encoding HA-tagged MAP3K2 and SMYD3 using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or a DMSO control.
-
Incubate the cells for an additional 20-24 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-methyl-MAP3K2 and anti-HA) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for methylated MAP3K2 and total HA-MAP3K2.
-
Normalize the methylated MAP3K2 signal to the total HA-MAP3K2 signal.
-
Determine the cellular IC50 value by plotting the normalized methylation signal against the inhibitor concentration.
-
Caption: Workflow for a cellular Western Blot assay.
Conclusion
The development of potent and selective SMYD3 inhibitors like this compound, EPZ031686, and BAY-6035 provides valuable tools for dissecting the biological functions of SMYD3 and exploring its therapeutic potential. This guide offers a comparative overview to aid researchers in selecting the appropriate inhibitor and experimental methodologies for their specific research needs. The choice of inhibitor will depend on the desired potency, mechanism of action, and the specific biological question being addressed.
A Comparative Guide to the Efficacy of SMYD3 Inhibitors: GSK2807 vs. BCI-121
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule inhibitors of the histone methyltransferase SMYD3: GSK2807 and BCI-121. While both compounds target SMYD3, a protein implicated in the proliferation of various cancers, their reported efficacy and the extent of their characterization in the public domain differ significantly. This document aims to objectively present the available experimental data to inform research and drug development decisions.
At a Glance: this compound vs. BCI-121
| Feature | This compound | BCI-121 |
| Target | SMYD3 | SMYD3 |
| Mechanism of Action | S-adenosylmethionine (SAM)-competitive inhibitor | Impairs SMYD3-substrate interaction and chromatin recruitment |
| Biochemical Potency | Kᵢ = 14 nM, IC₅₀ = 130 nM[1] | Not publicly available |
| Cellular Efficacy | Anti-proliferative IC₅₀ values not publicly available | Demonstrated anti-proliferative activity in various cancer cell lines[2][3] |
Biochemical Potency and Mechanism of Action
This compound is a potent and selective inhibitor of SMYD3 with a reported inhibitory constant (Kᵢ) of 14 nM and a half-maximal inhibitory concentration (IC₅₀) of 130 nM in biochemical assays.[1] Its mechanism of action is SAM-competitive, meaning it binds to the same site as the methyl donor S-adenosylmethionine, thereby preventing the transfer of a methyl group to SMYD3 substrates.[1]
Signaling Pathway of SMYD3 Inhibition
The following diagram illustrates the general mechanism of SMYD3 and the points of inhibition by this compound and BCI-121.
Cellular Efficacy: A Comparative Overview
A direct head-to-head comparison of the anti-proliferative efficacy of this compound and BCI-121 in the same cancer cell lines under identical experimental conditions is not available in the public literature. The following tables summarize the currently available data for each compound.
This compound: Cellular Anti-proliferative Activity
Publicly available data on the half-maximal inhibitory concentration (IC₅₀) of this compound for cell proliferation in cancer cell lines is limited.
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Reference |
| Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
BCI-121: Cellular Anti-proliferative Activity
BCI-121 has demonstrated anti-proliferative effects in a number of cancer cell lines. The reported data is presented below.
| Cell Line | Cancer Type | Efficacy Metric | Assay | Reference |
| HT29 | Colon Cancer | 46% proliferation reduction at 72h | Cell Counting | [2][3] |
| HCT116 | Colon Cancer | 54% proliferation reduction at 72h | Cell Counting | [2][3] |
| MCF7 | Breast Cancer | Significant decrease in cell viability at 150 & 200 µM | MTT Assay | [4][5] |
| MDA-MB-231 | Breast Cancer | Significant decrease in cell viability at 150 & 200 µM | MTT Assay | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of SMYD3 inhibitors.
In Vitro Histone Methyltransferase (HMT) Assay
This assay is used to determine the enzymatic activity of SMYD3 and the inhibitory potential of compounds like this compound and BCI-121 in a cell-free system.
Objective: To measure the transfer of a methyl group from a donor (SAM) to a histone substrate by SMYD3.
Materials:
-
Recombinant human SMYD3 protein
-
Histone H3 or H4 substrate
-
S-adenosyl-L-[methyl-³H]-methionine (Radiolabeled SAM)
-
This compound or BCI-121 at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl₂)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant SMYD3, and the histone substrate.
-
Add the test inhibitor (this compound or BCI-121) at a range of concentrations.
-
Initiate the reaction by adding radiolabeled SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper to remove unincorporated radiolabeled SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value.
Cell Viability/Proliferation Assay (WST-1 Assay)
This colorimetric assay is commonly used to assess the effect of compounds on cell proliferation and viability.
Objective: To quantify the number of viable cells in a culture after treatment with an inhibitor.
Materials:
-
Cancer cell lines of interest (e.g., HT29, HCT116)
-
Complete cell culture medium
-
This compound or BCI-121 at various concentrations
-
WST-1 reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (typically ~450 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC₅₀ value.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for evaluating the efficacy of SMYD3 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SMYD3 Inhibitors: GSK2807 vs. BAY-6035
For researchers and drug development professionals navigating the landscape of epigenetic modulators, the selection of a potent and selective inhibitor is paramount. This guide provides a comprehensive comparison of two prominent small-molecule inhibitors of the lysine methyltransferase SMYD3: GSK2807 and BAY-6035. By examining their performance, mechanism of action, and the experimental data supporting their activity, this document aims to facilitate an informed decision for future research and therapeutic development.
SET and MYND domain-containing protein 3 (SMYD3) has emerged as a compelling therapeutic target in oncology. Its overexpression is correlated with poor prognosis in various cancers, where it functions by methylating both histone and non-histone proteins, thereby driving oncogenic signaling pathways. Both this compound and BAY-6035 have been developed to target this enzyme, but they exhibit distinct biochemical profiles.
At a Glance: Quantitative Comparison
To provide a clear overview of the biochemical potency of these two inhibitors, the following tables summarize key quantitative data compiled from publicly available sources. It is important to note that direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions across different studies.
| Inhibitor | Target | Assay Type | IC50 (nM) | Binding Affinity (K_i_ or K_d_, nM) | Mechanism of Action |
| This compound | SMYD3 | Biochemical Assay | 130[1][2] | 14 (K_i_)[3] | SAM-competitive[3] |
| BAY-6035 | SMYD3 | MEKK2 peptide methylation (SPA) | 88 ± 16[1][2] | 100 (K_d_ by ITC) | Substrate-competitive |
Table 1: In Vitro Potency and Mechanism of Action. This table summarizes the biochemical potency (IC50 and binding affinity) and the mechanism of action for this compound and BAY-6035 against SMYD3.
| Inhibitor | Cell Line | Assay Type | Cellular IC50 (nM) |
| This compound | Data not available | Data not available | Data not available |
| BAY-6035 | HeLa | MAP3K2 methylation | ~70[4] |
Table 2: Cellular Activity. This table presents the available data on the cellular potency of the inhibitors in downregulating SMYD3-mediated methylation.
Delving Deeper: Mechanism of Action and Selectivity
This compound acts as a SAM-competitive inhibitor, meaning it binds to the binding site of the methyl donor, S-adenosyl-L-methionine (SAM), preventing the transfer of a methyl group to the substrate.[3] In contrast, BAY-6035 is a substrate-competitive inhibitor, binding to the pocket that would normally accommodate the lysine residue of the protein substrate.
A critical attribute for any chemical probe is its selectivity. BAY-6035 has demonstrated high selectivity for SMYD3 when tested against a panel of other methyltransferases.[5] Detailed selectivity data for this compound against a similar broad panel of methyltransferases is not as readily available in the public domain, which makes a direct comparison challenging.
The SMYD3 Signaling Pathway and Inhibitor Action
SMYD3 exerts its oncogenic effects through the methylation of several key proteins, including the MAP3K2 kinase, which is a critical component of the Ras-Raf-MEK-ERK signaling cascade.[6] Methylation of MAP3K2 by SMYD3 enhances the activation of this pathway, promoting tumor cell proliferation and survival. Both this compound and BAY-6035, by inhibiting SMYD3, aim to block this methylation event and thereby attenuate downstream signaling.
Caption: SMYD3-mediated methylation of MAP3K2 and points of inhibition.
Experimental Methodologies
The characterization of these inhibitors relies on robust biochemical and cellular assays. The general workflow for evaluating a SMYD3 inhibitor is outlined below.
Caption: A typical workflow for the discovery and characterization of SMYD3 inhibitors.
Key Experimental Protocols
1. Scintillation Proximity Assay (SPA) for Biochemical Potency:
This assay is commonly used to determine the IC50 of inhibitors on SMYD3's enzymatic activity.
-
Principle: The transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a biotinylated peptide substrate (derived from a known SMYD3 substrate like MEKK2) is measured. The biotinylated peptide is captured by streptavidin-coated SPA beads. When the tritiated methyl group is transferred, it comes into close proximity with the scintillant in the beads, generating a light signal that is proportional to the enzyme activity.
-
Protocol Outline:
-
Recombinant SMYD3 enzyme is incubated with the biotinylated peptide substrate and varying concentrations of the test inhibitor.
-
The enzymatic reaction is initiated by the addition of [³H]-SAM.
-
After a defined incubation period, the reaction is stopped, and streptavidin-coated SPA beads are added.
-
The scintillation signal is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Cellular MAP3K2 Methylation Assay:
This assay assesses the ability of an inhibitor to engage with SMYD3 in a cellular context and inhibit its methyltransferase activity.
-
Principle: The level of SMYD3-mediated methylation of its substrate, MAP3K2, is measured within cells.
-
Protocol Outline:
-
A suitable cell line (e.g., HeLa) is co-transfected with plasmids expressing SMYD3 and an epitope-tagged version of MAP3K2 (e.g., HA-tagged).
-
The transfected cells are then treated with various concentrations of the SMYD3 inhibitor.
-
After treatment, cells are lysed, and the proteins are separated by SDS-PAGE.
-
Western blotting is performed using an antibody specific for the methylated form of MAP3K2 (e.g., anti-K260me3-MAP3K2) and an antibody against the epitope tag (e.g., anti-HA) to measure total MAP3K2 levels.
-
The ratio of methylated to total MAP3K2 is quantified to determine the extent of inhibition.[5]
-
Conclusion: Which is the Better Inhibitor?
Based on the currently available data, BAY-6035 appears to be a more extensively characterized SMYD3 inhibitor than this compound . It has a slightly lower biochemical IC50 and, crucially, demonstrated cellular activity with a reported IC50 value. Furthermore, its selectivity has been profiled against a panel of other methyltransferases, providing greater confidence in its use as a specific chemical probe.
This compound is a potent inhibitor with a low nanomolar K_i_ value; however, the lack of publicly available, detailed cellular and selectivity data makes a direct and comprehensive comparison with BAY-6035 challenging. For researchers requiring a well-characterized tool compound with established cellular activity and a known selectivity profile, BAY-6035 currently represents the more robust choice. Further publication of data on this compound's cellular effects and selectivity will be necessary to enable a more complete head-to-head comparison.
References
- 1. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of SMYD3 Inhibition: A Comparative Guide to GSK2807 and its Effect on H3K4 Methylation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GSK2807 and other SMYD3 inhibitors, with a specific focus on the validation of their effects on Histone H3 Lysine 4 (H3K4) methylation. This document addresses the existing scientific debate surrounding the primary histone substrate of SMYD3 and presents experimental data to inform future research and drug discovery efforts.
The role of SET and MYND domain-containing protein 3 (SMYD3) as a histone H3K4 methyltransferase has been a subject of evolving scientific discussion. While early reports suggested this activity, more recent and comprehensive studies indicate that SMYD3 may preferentially methylate other substrates, including non-histone proteins like MAP3K2 and other histone sites such as H4K5.[1][2] This guide navigates this complexity by presenting a balanced overview of the available evidence.
The Evolving Landscape of SMYD3 Substrate Specificity
SMYD3 is a lysine methyltransferase that has been implicated in various cancers due to its role in epigenetic regulation and cell signaling.[3][4] Initially, SMYD3 was reported to be an H3K4 methyltransferase involved in transcriptional activation.[4][5] However, subsequent research using unbiased substrate screening has challenged this initial finding, suggesting that SMYD3 has a more robust activity towards non-histone substrates like MAP3K2 or other histone marks such as H4K5.[1][2] Some studies have even reported an inability to detect H3K4 methylation activity by SMYD3 in their assays.[2]
Despite this, a body of literature continues to link SMYD3 to H3K4 methylation, with studies demonstrating that the inhibition or knockdown of SMYD3 can lead to a reduction in H3K4 di- and tri-methylation levels in certain cellular contexts.[6][7] It is important to note that a publication making these claims has been retracted, highlighting the need for careful evaluation of the data in this area.[8]
This guide will focus on the available data for this compound and a key alternative, BAY-6035, in the context of their effects on both the widely accepted non-histone substrate MAP3K2 and the debated histone H3K4 mark.
Comparative Analysis of SMYD3 Inhibitors
The following tables summarize the in vitro potency and cellular activity of this compound and other notable SMYD3 inhibitors.
Table 1: In Vitro Potency of SMYD3 Inhibitors
| Compound | Target | Assay Type | IC50 / Ki | Mechanism of Action |
| This compound | SMYD3 | Biochemical Assay | Ki = 14 nM[9] | SAM-competitive[10] |
| BAY-6035 | SMYD3 | MEKK2 peptide methylation | IC50 = 88 ± 16 nM[11] | Substrate-competitive[12] |
| EPZ031686 | SMYD3 | Biochemical Assay | IC50 = 3 nM[9] | Mixed-type (SAM and substrate)[10] |
| BCI-121 | SMYD3 | In vitro methylation assay | - | Substrate-competitive[10] |
| ZYZ384 | SMYD3 | Homogeneous Assay | - | - |
Table 2: Cellular Activity of SMYD3 Inhibitors
| Compound | Cellular Assay | Cell Line | Target Analyzed | Observed Effect |
| This compound | - | - | - | Data on direct H3K4 methylation effect in cells is not readily available in the cited literature. |
| BAY-6035 | Cellular MAP3K2 Methylation | HeLa | MEKK2-K260me3 | IC50 ≈ 70 nM[13] |
| BCI-121 | Western Blot | P301S Tau Mice PFC | H3K4me3 | Reversed pathologically elevated H3K4me3 levels.[7] |
| shRNA-SMYD3 | Western Blot | T24 Bladder Cancer Cells | H3K4me2, H3K4me3 | Significant downregulation of H3K4me2 and H3K4me3.[6] |
| ZYZ384 | ChIP-seq | HepG2 Tumor Xenografts | H3K4me3 | Decreased H3K4me3 occupancy at the Rac1 promoter.[14] |
Experimental Protocols
To facilitate the validation and comparison of SMYD3 inhibitors, detailed protocols for key experiments are provided below.
Biochemical SMYD3 Inhibition Assay (Scintillation Proximity Assay - SPA)
This assay quantifies the enzymatic activity of SMYD3 by measuring the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated peptide substrate, typically derived from MAP3K2 (MEKK2).
-
Reaction Setup : Prepare a reaction mixture containing recombinant SMYD3 enzyme, biotinylated MEKK2 peptide substrate, and varying concentrations of the test inhibitor (e.g., this compound) in assay buffer.
-
Initiation : Start the reaction by adding [³H]-SAM.
-
Incubation : Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination : Stop the reaction by adding a stop buffer containing non-radiolabeled SAM.
-
Detection : Add streptavidin-coated SPA beads. The biotinylated peptide binds to the beads, bringing the incorporated tritium in close proximity, which stimulates the scintillant in the beads to emit light.
-
Measurement : Measure the light output using a scintillation counter. The signal is proportional to the amount of methylation.
-
Data Analysis : Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular MAP3K2 Methylation Assay (Western Blot)
This assay validates the on-target activity of SMYD3 inhibitors within a cellular context by measuring the methylation of its non-histone substrate, MAP3K2.
-
Cell Culture and Transfection : Culture a suitable cell line (e.g., HeLa) and co-transfect with plasmids expressing HA-tagged MAP3K2 and Flag-tagged SMYD3.
-
Compound Treatment : Treat the transfected cells with a range of concentrations of the SMYD3 inhibitor (e.g., BAY-6035) for a specific duration (e.g., 24 hours).
-
Cell Lysis : Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification : Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation : Probe the membrane with a primary antibody specific for trimethylated lysine 260 of MAP3K2 (MEKK2-K260me3). Also, probe for total MAP3K2 and a loading control (e.g., GAPDH).
-
Detection : Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Quantification : Quantify the band intensities and normalize the methylated MAP3K2 signal to the total MAP3K2 signal.
Global H3K4 Methylation Assay (ELISA-based)
This method allows for the quantification of global changes in H3K4 methylation levels in cells treated with SMYD3 inhibitors.
-
Histone Extraction : Treat cells with the inhibitor of interest and then perform histone extraction from the cell nuclei.
-
Plate Coating : Coat a microplate with a capture antibody specific for histone H3.
-
Histone Binding : Add the extracted histones to the wells and incubate to allow binding to the capture antibody.
-
Detection Antibody : Add a detection antibody that specifically recognizes the desired H3K4 methylation state (e.g., H3K4me3).
-
Secondary Antibody and Signal Development : Add an HRP-conjugated secondary antibody and a colorimetric or fluorometric substrate.
-
Measurement : Measure the absorbance or fluorescence, which is proportional to the amount of the specific H3K4 methylation mark.
-
Normalization : Normalize the results to the total amount of histone H3 in each sample.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental designs, the following diagrams are provided.
Caption: SMYD3 signaling pathway and points of inhibition.
Caption: Workflow for validating SMYD3 inhibitor effects.
References
- 1. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for Substrate Preference of SMYD3, a SET Domain-containing Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. Effect of SMYD3 on biological behavior and H3K4 methylation in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of histone methyltransferase Smyd3 rescues NMDAR and cognitive deficits in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of SMYD3 on Biological Behavior and H3K4 Methylation in Bladder Cancer [Retraction] - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone H3K4 Methyltransferases as Targets for Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bayer.com [bayer.com]
- 14. A novel small molecule ZYZ384 targeting SMYD3 for hepatocellular carcinoma via reducing H3K4 trimethylation of the Rac1 promoter - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of GSK2807 on MEKK2: A Comparative Analysis of Regulatory Mechanisms
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of kinase inhibitors is paramount. This guide provides a detailed comparison of GSK2807's effect on Mitogen-activated protein kinase kinase kinase 2 (MEKK2) and contrasts its mechanism with that of direct MEKK2 kinase inhibitors. We will delve into the experimental data and protocols that elucidate these distinct modes of action.
MEKK2, a member of the MAP3K family of serine/threonine kinases, is a critical node in intracellular signaling, transducing signals that regulate pathways such as JNK and ERK5. Its dysregulation has been implicated in various diseases, including cancer, making it an attractive therapeutic target. The activity of MEKK2 is tightly controlled by post-translational modifications, primarily through autophosphorylation at Serine 519, which is essential for its kinase function. Recent discoveries have also highlighted a role for methylation in regulating its signaling output.
This compound: An Indirect Approach to MEKK2 Modulation
This compound is a potent and selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a lysine methyltransferase.[1][2] Its primary mechanism of action concerning MEKK2 is not the direct inhibition of phosphorylation but rather the prevention of a key methylation event.
SMYD3 has been shown to methylate MEKK2 at lysine 260. This methylation event is crucial for sustaining the activation of the Ras/Raf/MEK/ERK signaling pathway. The methylation of MEKK2 by SMYD3 prevents the binding of Protein Phosphatase 2A (PP2A), a key negative regulator of the MAP kinase pathway.[3] By inhibiting PP2A binding, the active, phosphorylated state of the downstream pathway is maintained.
Therefore, this compound's impact on MEKK2 is indirect: by inhibiting SMYD3, it prevents the methylation of MEKK2, which in turn may allow for PP2A to bind and dephosphorylate downstream targets, thereby attenuating the signal. It is important to note that current literature does not provide direct evidence of this compound affecting the autophosphorylation of MEKK2 at Serine 519.
Direct Inhibition of MEKK2 Kinase Activity
In contrast to the indirect mechanism of this compound, several small molecules have been identified as direct inhibitors of MEKK2's kinase activity. This activity is fundamentally dependent on the phosphorylation of Serine 519 in its activation loop. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.
Notable direct inhibitors of MEKK2 include:
-
Ponatinib: An FDA-approved multi-targeted tyrosine kinase inhibitor.
-
AT9283: A multi-targeted kinase inhibitor that has been in clinical trials.
-
AZD7762: Developed as a Chk1/2 inhibitor but also shows potent activity against MEKK2.
These compounds offer a direct means of shutting down MEKK2's signaling output by targeting its core catalytic function.
Comparative Data of MEKK2-Targeting Compounds
The following table summarizes the distinct mechanisms and potencies of this compound and representative direct MEKK2 inhibitors.
| Compound | Primary Target | Mechanism of Action on MEKK2 | Potency |
| This compound | SMYD3 | Indirect: Inhibits SMYD3, preventing methylation of MEKK2 at Lys260, which may lead to deactivation by phosphatases like PP2A. | Ki = 14 nM (for SMYD3)[1][2] |
| Ponatinib | Multi-kinase | Direct: Inhibits MEKK2 kinase activity. | IC50 = 10 - 16 nM |
| AT9283 | Multi-kinase | Direct: Inhibits MEKK2 kinase activity. | IC50 = 4.7 - 18 nM |
| AZD7762 | Chk1/2, Multi-kinase | Direct: Inhibits MEKK2 kinase activity. | IC50 = 20 nM |
Visualizing the Signaling Pathways
To clarify these distinct mechanisms, the following diagrams illustrate the points of intervention for this compound and direct MEKK2 inhibitors.
Experimental Protocols
To experimentally validate the impact of these compounds on MEKK2, distinct assays are required.
Protocol 1: In Vitro MEKK2 Kinase Assay (for Direct Inhibitors)
This assay measures the ability of a compound to directly inhibit the kinase activity of MEKK2.
Materials:
-
Recombinant active MEKK2 enzyme
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
ATP (at Km concentration for MEKK2)
-
MEKK2 substrate (e.g., inactive MEK5)
-
Test compounds (e.g., Ponatinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the compound dilution to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the MEKK2 enzyme and the MEK5 substrate in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Measure luminescence, which is proportional to kinase activity.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Protocol 2: Western Blot for Phospho-MEKK2 (to assess indirect effects)
This protocol is designed to determine if a compound affects the phosphorylation state of MEKK2 within a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line with active MEKK2 signaling)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-MEKK2 (Ser519)
-
Rabbit anti-total MEKK2
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MEKK2 (Ser519) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total MEKK2 and β-actin to ensure equal loading.
-
Quantify band intensities to determine the relative change in MEKK2 phosphorylation.
Conclusion
For researchers investigating the MEKK2 pathway, the choice of inhibitor should be guided by the specific scientific question. If the goal is to understand the role of MEKK2 methylation, this compound is the appropriate tool. If the aim is to directly block MEKK2's catalytic function, a direct kinase inhibitor would be more suitable. Further research, potentially using the Western blot protocol outlined above, is warranted to investigate whether the inhibition of MEKK2 methylation by this compound has any downstream consequences on its phosphorylation status, which would further clarify the crosstalk between these two critical post-translational modifications.
References
Validating GSK2807 Specificity: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of protein methyltransferases is a promising avenue for therapeutic intervention in various diseases, particularly cancer. GSK2807 has emerged as a potent and selective inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in oncogenesis. However, ensuring the on-target specificity of any small molecule inhibitor is paramount to its development as a reliable research tool and potential therapeutic. Off-target effects can lead to misinterpretation of experimental results and unforeseen toxicities.[1]
This guide provides a framework for validating the specificity of this compound through rescue experiments. It compares this compound with other known SMYD3 inhibitors and offers a detailed protocol for a genetic rescue experiment designed to confirm that the cellular effects of this compound are indeed mediated through the inhibition of SMYD3.
Performance Comparison of SMYD3 Inhibitors
A critical step in understanding the specificity of this compound is to compare its performance with other inhibitors targeting SMYD3. The following table summarizes key quantitative data for this compound and several alternative SMYD3 inhibitors.
| Inhibitor | Target | Mechanism of Action | Ki (nM) | IC50 (nM) | Selectivity Notes |
| This compound | SMYD3 | SAM-competitive | 14[2] | 130[2] | Selective against other protein methyltransferases. |
| EPZ031686 | SMYD3 | Not specified | - | 3[3][4][5] | Orally bioactive. |
| BAY-6035 | SMYD3 | Substrate-competitive | - | 88 (biochemical), 70 (cellular)[6] | >100-fold selectivity over other histone methyltransferases. |
| BCI-121 | SMYD3 | Competes with histone substrate | - | Not specified | Impairs cancer cell proliferation.[7][8] |
| SMYD3-IN-1 | SMYD3 | Irreversible | - | 11.7 | Selective inhibitor. |
Experimental Protocol: Genetic Rescue to Validate this compound Specificity
This protocol describes a rescue experiment to confirm that the anti-proliferative effects of this compound are due to the inhibition of SMYD3's methyltransferase activity on its substrate, MAP3K2 (also known as MEKK2). The principle of this experiment is to first inhibit SMYD3 with this compound, which is expected to decrease cell proliferation. Subsequently, a constitutively active form of a downstream effector, in this case, MAP3K2, is introduced. If the expression of the constitutively active downstream effector reverses the anti-proliferative effect of this compound, it strongly suggests that the inhibitor's effect is on-target.
Materials:
-
Cancer cell line sensitive to this compound (e.g., a cell line with known SMYD3 overexpression)
-
This compound
-
Plasmid encoding a constitutively active mutant of MAP3K2 (e.g., a phosphomimetic mutant)
-
Control plasmid (e.g., empty vector)
-
Transfection reagent
-
Cell culture medium and supplements
-
Reagents for cell proliferation assay (e.g., MTT, CellTiter-Glo)
-
Antibodies for Western blotting (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-SMYD3, anti-MAP3K2)
Procedure:
-
Cell Culture and Seeding:
-
Culture the chosen cancer cell line under standard conditions.
-
Seed cells in appropriate multi-well plates for the proliferation assay and Western blotting.
-
-
This compound Treatment:
-
Treat the cells with this compound at a concentration known to inhibit cell proliferation (e.g., at or near the IC50 value).
-
Include a vehicle-treated control group (e.g., DMSO).
-
-
Transfection:
-
After 24 hours of this compound treatment, transfect the cells with either the constitutively active MAP3K2 plasmid or the control plasmid using a suitable transfection reagent.
-
-
Incubation:
-
Incubate the cells for an additional 48-72 hours to allow for protein expression and to observe the effects on cell proliferation.
-
-
Assessment of Cell Proliferation:
-
Perform a cell proliferation assay to quantify the number of viable cells in each treatment group.
-
Expected Outcome: Cells treated with this compound and the control plasmid should show significantly lower proliferation compared to the vehicle-treated control. Cells treated with this compound and the constitutively active MAP3K2 plasmid should show a significant rescue of the proliferative phenotype, with proliferation rates closer to the vehicle-treated control.
-
-
Western Blot Analysis:
-
Lyse the cells and perform Western blotting to confirm the expression of the transfected MAP3K2 construct and to assess the phosphorylation status of downstream effectors like ERK1/2.
-
Expected Outcome: this compound treatment should lead to a decrease in the phosphorylation of ERK1/2. Expression of the constitutively active MAP3K2 should restore the phosphorylation of ERK1/2 even in the presence of this compound.
-
Visualizing the Molecular Logic
To better understand the underlying molecular mechanisms and the experimental design, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EPZ031686 | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. EPZ031686 | Histone Methyltransferase | 2095161-11-6 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of GSK2807: A Comparative Guide to SMYD3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of GSK2807, a potent and selective inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), with other known SMYD3 inhibitors. The information presented is based on published experimental data to assist researchers in evaluating this compound for their specific applications.
Introduction to this compound and SMYD3
This compound is a potent, selective, and S-adenosyl-L-methionine (SAM)-competitive inhibitor of SMYD3, a lysine methyltransferase overexpressed in various cancers.[1][2][3] SMYD3 plays a crucial role in cancer progression by methylating and activating key signaling proteins, most notably MAP3K2 (also known as MEKK2), which in turn activates the Ras/ERK signaling pathway, promoting cell proliferation and survival. The inhibition of SMYD3, therefore, represents a promising therapeutic strategy for a range of malignancies.
Performance Comparison of SMYD3 Inhibitors
This section summarizes the available quantitative data for this compound and other well-characterized SMYD3 inhibitors. The data is presented to facilitate a comparative analysis of their potency and cellular activity.
| Inhibitor | Type | Target | Enzymatic Potency | Cellular Potency | Key Findings in Cancer Cell Lines |
| This compound | SAM-Competitive | SMYD3 | Ki: 14 nM [1][2][3]IC50: 130 nM [1][2] | Data not publicly available | Data not publicly available in reviewed literature. |
| EPZ031686 | Orally Bioavailable | SMYD3 | IC50: 3 nM [1][4][5] | IC50: 36 nM (HEK293T cells)[5] | Orally bioavailable with good pharmacokinetic properties in mice.[5] |
| BAY-6035 | Substrate-Competitive | SMYD3 | IC50: 88 nM (MEKK2 peptide)[1][4] | IC50: ~70 nM (HeLa cells, MAP3K2 methylation)[6] | Specifically inhibits the cellular methylation of MAP3K2 by SMYD3.[7] No significant cell toxicity was observed up to 20µM at 72 hours in the cell lines tested.[6][8] |
| BCI-121 | Small Molecule | SMYD3 | Inhibits SMYD3-mediated H4 methylation in vitro.[9] | Reduces proliferation by 46% in HT29 and 54% in HCT116 cells at 100 µM.[9][10] Induces S-phase cell cycle arrest.[9] | Effective in reducing the proliferation of various cancer cell types overexpressing SMYD3.[9][10][11] |
| EM127 | Covalent | SMYD3 | Potent inhibition of methyltransferase activity.[12] | Synergistic effect with chemotherapeutics in colorectal, gastric, and breast cancer cells.[12] | Overcomes chemoresistance in cancer cells by impairing the DNA damage response.[12] |
| Inhibitor-4 | Small Molecule | SMYD3 | Reduces SMYD3-mediated Histone 3 methylation by 70% in vitro.[13] | Significantly suppresses clonogenic activity in MCF7 and MDA-MB-231 cells at concentrations of 50-200 µM.[14] | Shows selective growth inhibition in cancer cells with minimal impact on healthy cells.[13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable independent validation and comparison.
In Vitro SMYD3 Enzymatic Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of SMYD3.
-
Protein Purification : Purify recombinant human SMYD3 protein and the substrate (e.g., a MAP3K2 peptide or histone H3).
-
Reaction Setup : Prepare a reaction mixture containing the purified SMYD3 enzyme, the substrate, and the methyl donor, S-adenosyl-L-[methyl-³H]methionine ([³H]SAM), in a suitable reaction buffer.
-
Compound Incubation : Add the test inhibitor (e.g., this compound) at various concentrations to the reaction mixture.
-
Incubation : Incubate the reaction at 30°C for a defined period, typically 1 hour.[15]
-
Detection :
-
Radiometric Assay : Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated [³H]SAM and measure the incorporated radioactivity using a scintillation counter.[16]
-
AlphaLISA Assay : Utilize a commercially available homogeneous assay kit (e.g., BPS Bioscience SMYD3 Homogeneous Assay Kit) that measures the methylation signal via AlphaLISA technology.[17]
-
Cell-Based MAP3K2 Methylation Assay
This assay determines the ability of an inhibitor to block the methylation of SMYD3's substrate, MAP3K2, within a cellular context.
-
Cell Culture and Treatment : Culture a relevant cancer cell line (e.g., HeLa or HEK293T) and treat the cells with the SMYD3 inhibitor at various concentrations for a specified duration (e.g., 24 hours).
-
Cell Lysis : Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein modifications.[15]
-
Immunoprecipitation (IP) : Incubate the cell lysate with an antibody specific to MAP3K2 to isolate the protein.[15]
-
Western Blotting :
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody that specifically recognizes methylated MAP3K2 (e.g., anti-MAP3K2-K260me3).
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for chemiluminescent detection.
-
Normalize the methylated MAP3K2 signal to the total MAP3K2 protein levels.[15]
-
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[18]
-
Compound Treatment : Treat the cells with a serial dilution of the SMYD3 inhibitor for a specified period (e.g., 72 hours).[18]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19][20]
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[19][20]
-
Absorbance Reading : Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[19][21]
Visualizations
The following diagrams illustrate the SMYD3 signaling pathway, a typical experimental workflow for inhibitor validation, and the logical relationship in the comparative analysis of SMYD3 inhibitors.
Caption: SMYD3 signaling pathway in cancer.
Caption: Experimental workflow for SMYD3 inhibitor validation.
Caption: Logical relationship for comparative guide creation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bayer.com [bayer.com]
- 7. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. researchhub.com [researchhub.com]
Scrutinizing GSK2807: A Comparative Guide to its Anti-Cancer Profile in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current understanding of GSK2807, a selective inhibitor of the histone methyltransferase SMYD3. While initial interest in SMYD3 inhibitors like this compound was driven by the enzyme's reported role in cancer cell proliferation, this guide presents a nuanced perspective, incorporating key findings on its mechanism of action and the broader context of its anti-cancer activity, or lack thereof, across a wide range of cancer cell lines.
Summary of Preclinical Anti-Cancer Activity of SMYD3 Inhibitors
While specific quantitative data for this compound's anti-cancer effects across multiple cell lines remains limited in publicly available research, the broader class of SMYD3 inhibitors has been subject to extensive investigation. The following table summarizes the general findings, with the crucial caveat that these may not be directly representative of this compound's specific activity.
| Parameter | General Finding for SMYD3 Inhibitors | Notes |
| Cell Proliferation (IC50) | In a large-scale study, potent and selective SMYD3 inhibitors showed no significant impact on the proliferation of over 240 cancer cell lines[1]. | This finding challenges the initial hypothesis that SMYD3 is essential for the autonomous proliferation of cancer cells. |
| Apoptosis Induction | Data on apoptosis induction by SMYD3 inhibitors is not widely reported and appears to be cell-context dependent. | The lack of significant anti-proliferative effects suggests that widespread apoptosis induction is unlikely. |
| Cell Cycle Arrest | Some studies with SMYD3 inhibitors have suggested a role in regulating the S/G2 transition in cancer cells[2]. | The direct applicability of this finding to this compound requires further investigation. |
Mechanism of Action: Targeting SMYD3-Mediated Methylation
This compound is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SMYD3 (SET and MYND domain containing 3)[3]. SMYD3 is a histone lysine methyltransferase that has been implicated in the regulation of gene expression.
The primary proposed mechanism for this compound's potential anti-cancer effect is the prevention of the methylation of MAP3K2 (MEKK2) , a component of the MAPK signaling pathway[3]. By inhibiting SMYD3, this compound is designed to block this methylation event, thereby modulating downstream signaling pathways that may be involved in cancer cell growth and survival.
Caption: Conceptual pathway showing this compound inhibiting SMYD3, thereby preventing MEKK2 methylation and potentially affecting downstream signaling involved in cell proliferation.
Experimental Protocols
While specific protocols for this compound are not widely published, the following are standard methodologies used to assess the anti-cancer effects of small molecule inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a defined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caption: A generalized workflow for evaluating the in vitro anti-cancer effects of a compound like this compound.
Comparative Analysis and Future Directions
The initial promise of SMYD3 as a cancer target was based on its reported overexpression in various tumors and its role in transcriptional regulation. However, the finding that potent SMYD3 inhibitors do not broadly impact cancer cell proliferation in vitro suggests a more complex role for this enzyme in oncology[1].
It is possible that the effects of SMYD3 inhibition are highly context-dependent, relying on specific genetic backgrounds or cellular signaling network configurations that are not present in the majority of cancer cell lines tested. Alternatively, the role of SMYD3 in cancer might be more critical for processes other than autonomous cell proliferation, such as tumor initiation, metastasis, or the tumor microenvironment.
For researchers investigating this compound, the following considerations are crucial:
-
Re-evaluation of Target Indication: The lack of broad anti-proliferative activity suggests that a biomarker-driven approach may be necessary to identify cancer types or patient populations that are sensitive to SMYD3 inhibition.
-
Combination Therapies: Exploring this compound in combination with other anti-cancer agents could reveal synergistic effects that are not apparent with monotherapy.
-
In Vivo Models: The discrepancy between in vitro and potential in vivo effects should be investigated. It is possible that the role of SMYD3 in tumor growth is more pronounced in a complex in vivo environment.
References
- 1. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of GSK2807: A Guide for Laboratory Professionals
Disclaimer: The following procedures are general guidelines based on best practices for the disposal of laboratory chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) office for specific protocols and regulatory requirements in their location.
The proper disposal of GSK2807 and associated waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides a step-by-step operational plan for the safe handling and disposal of unused this compound, solutions containing the compound, and contaminated laboratory materials. Adherence to these procedures will help ensure a safe laboratory environment and compliance with waste disposal regulations.
Summary of Waste Disposal Procedures
To facilitate easy reference, the table below summarizes the different forms of this compound waste and their appropriate disposal methods.
| Waste Type | Description | Recommended Container | Disposal Procedure |
| Solid Waste | Unused or expired solid this compound powder. | Original container or a clearly labeled, sealed hazardous waste container. | Collect as hazardous chemical waste. Arrange for pickup by the institution's EHS office. |
| Liquid Waste | Solutions containing this compound (e.g., in DMSO). | A dedicated, sealed, and chemically compatible hazardous liquid waste container. | Collect all solutions in the designated container. Do not dispose of down the drain. Arrange for pickup by EHS. |
| Contaminated Labware | Pipette tips, gloves, vials, and other disposable items that have come into contact with this compound. | A designated hazardous solid waste bag or container. | Collect all contaminated disposable items. Arrange for pickup by EHS. |
Step-by-Step Disposal Guide
Unused or Expired Compound
-
Containerization: Solid, unused, or expired this compound should be kept in its original container whenever possible. If the original container is not available or is compromised, transfer the solid to a new, clearly labeled, and sealable container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name (this compound).
-
Storage: Store the container in a designated hazardous waste accumulation area within the laboratory, ensuring it is segregated from incompatible materials.
-
Disposal: Contact your institution's EHS office to schedule a pickup for disposal by a licensed hazardous waste contractor.
Liquid Waste (Solutions)
-
Collection: All solutions containing this compound, such as stock solutions in DMSO or experimental media, must be collected as hazardous liquid waste.[1]
-
Container: Use a dedicated, sealed, and chemically compatible waste container for collection. The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including solvents (e.g., "this compound in DMSO").[1][2]
-
Prohibition: Never dispose of solutions containing this compound down the drain.[1][3]
-
Storage and Disposal: Store the sealed container in a secondary containment tray in a designated hazardous waste area.[2] Arrange for pickup and disposal through your institution's EHS office.
Contaminated Labware
-
Segregation: Disposable items such as pipette tips, gloves, and empty vials that have been in contact with this compound should be considered contaminated solid waste.[1]
-
Collection: Collect these items in a designated hazardous waste bag or container that is clearly labeled.[1][2]
-
Spill Cleanup: In the event of a spill, use an inert absorbent material to contain the substance. The absorbent material and any contaminated cleaning supplies must also be collected and disposed of as hazardous waste.
-
Disposal: Once the container is full, seal it and arrange for pickup and disposal through your institution's EHS office.
Experimental Workflow for Waste Management
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling GSK2807
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GSK2807. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or accidental splashing.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for tears before use and dispose of them in the designated hazardous waste container after handling the compound.[3] Do not reuse disposable gloves. |
| Body Protection | Laboratory Coat | A well-fitting, buttoned lab coat should be worn to protect against spills.[4] For procedures with a higher risk of splashing, consider a disposable Tyvek suit for full-body coverage.[3] |
| Eye and Face Protection | Safety glasses or goggles | Wear safety glasses with side shields at a minimum.[3] In situations with a splash hazard, a face shield should be worn in addition to safety goggles.[4] |
| Respiratory Protection | Respirator | If handling the compound as a powder or creating aerosols, a NIOSH-approved N-95 respirator or higher is necessary to prevent inhalation.[1] |
| Foot Protection | Closed-toe shoes | Footwear that fully covers the feet is required in the laboratory to protect against spills.[4] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling procedures are critical to minimize exposure and prevent contamination. The following workflow outlines the key steps for working with this compound.
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound must be treated as hazardous waste.[5] Follow these steps for proper disposal:
-
Solid Waste :
-
Liquid Waste :
-
Empty Containers :
-
Thoroughly rinse empty containers that held this compound. The first rinse should be collected as hazardous waste.[5]
-
-
Waste Pickup :
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of all this compound waste by a licensed hazardous waste contractor.[5]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
